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  • Product: 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
  • CAS: 163629-13-8

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: A Predictive Biological Activity Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact wit...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This guide focuses on the specific derivative, 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- , a compound whose biological activity is not yet extensively documented in public literature.[1] In the absence of direct empirical data, this document presents a predictive biological activity profile based on a thorough analysis of its structural components and the known activities of analogous indole acetamide derivatives. We will dissect the molecule's key features, hypothesize its potential therapeutic applications—ranging from oncology to anti-inflammatory and antioxidant activities—and provide detailed, actionable experimental workflows for its systematic investigation. This whitepaper serves as a roadmap for researchers aiming to explore the therapeutic promise of this novel chemical entity.

Introduction: The Enigma of a Novel Indole Acetamide

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is a synthetic organic molecule featuring a 2-methylindole core linked at the nitrogen (N1) position to an N-benzylacetamide side chain.[1] While the synthesis is straightforward, a survey of scientific literature reveals a conspicuous absence of studies detailing its specific pharmacological effects.[1] This presents both a challenge and an opportunity. The challenge lies in navigating uncharted territory; the opportunity is the potential discovery of novel biological activities and mechanisms of action.

This guide will therefore deviate from a retrospective summary and instead adopt a prospective, hypothesis-driven approach. By understanding the established roles of its constituent parts, we can construct a logical framework for predicting and, subsequently, testing its biological activity profile.

Structural Deconstruction

The structure of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- offers several clues to its potential bioactivity:

  • 2-Methylindole Core: The indole ring is a fundamental component of numerous natural products and pharmaceuticals, including the anti-inflammatory drug indomethacin and the antiemetic ondansetron.[1] The methyl group at the C2 position can influence steric interactions with target proteins and may enhance metabolic stability.

  • N1-Acetamide Linker: Unlike the more commonly studied indole-3-acetamide derivatives, which often mimic the plant hormone auxin, the N1-linkage in this molecule directs the side chain in a different spatial orientation.[1][2] This unique arrangement could lead to novel target interactions.

  • N-Benzyl (Phenylmethyl) Group: The terminal benzyl group is a lipophilic moiety that can facilitate passage through cell membranes and engage in hydrophobic and π-stacking interactions within protein binding pockets.[1]

FeatureChemical Identifier
IUPAC Name 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide
Molecular Formula C18H18N2O
PubChem CID 139031955
Canonical SMILES CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
Molecular Weight 278.35 g/mol

Predicted Biological Activity Profile & Investigational Workflows

Based on extensive research into structurally related indole acetamide derivatives, we can hypothesize several promising avenues for investigation. The following sections outline these potential activities and provide detailed protocols for their validation.

Potential as an Anticancer Agent

The indole scaffold is a common feature in many anticancer agents. Notably, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been synthesized and shown to act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. While our target molecule has a different substitution pattern, the core indole acetamide structure warrants investigation for similar cytostatic or cytotoxic effects.

A tiered screening approach is recommended to efficiently assess the anticancer potential of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

Caption: Tiered workflow for anticancer drug discovery.

Step-by-Step Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the compound concentration.

Potential as an Anti-inflammatory Agent

Indole derivatives are well-established anti-inflammatory agents.[3] For instance, the small molecule indole analog HMPH has been shown to reduce neutrophil infiltration and levels of myeloperoxidase (MPO) and TNF-α in rat models of inflammation.[3] The mechanism often involves scavenging free radicals and inhibiting pro-inflammatory mediators.[3]

Caption: Workflow for anti-inflammatory activity assessment.

Step-by-Step Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Potential as an Antioxidant Agent

Many indole acetamide derivatives have demonstrated potent antioxidant activities.[4][5] These compounds can act as free radical scavengers, a property that is beneficial in combating oxidative stress-related diseases. The antioxidant potential of newly synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives was confirmed using DPPH and FRAP methods.[4]

Caption: A streamlined workflow for antioxidant evaluation.

Step-by-Step Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound. The IC50 value is then determined.

Synthesis and Characterization

The synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is typically achieved through a two-step process.[1]

  • Acylation: 2-methylindole is reacted with chloroacetyl chloride. This introduces the chloroacetyl group at the N1 position of the indole ring.[1]

  • Nucleophilic Substitution: The resulting N-chloroacetylated intermediate is then reacted with benzylamine to yield the final product.[1]

Standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Infrared (IR) Spectroscopy would be required to confirm the structure and purity of the synthesized compound.[1][4]

Conclusion and Future Directions

While 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- remains a molecule with an unwritten biological story, its structural features strongly suggest a high probability of valuable pharmacological activity. Its indole core, unique N1-acetamide linker, and N-benzyl group position it as a promising candidate for anticancer, anti-inflammatory, and antioxidant applications.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for elucidating its true biological activity profile. We strongly encourage the research community to undertake the systematic evaluation of this compound. Such studies will not only characterize this specific molecule but also contribute to the broader understanding of structure-activity relationships within the vast and therapeutically significant family of indole acetamides.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon request.

Sources

Exploratory

Structure-activity relationship (SAR) of N-benzyl indole acetamide derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-benzyl Indole Acetamide Derivatives Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold The indole nucleus is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-benzyl Indole Acetamide Derivatives

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological properties.[1][2] When combined with an N-benzyl acetamide moiety, the resulting scaffold gives rise to a class of molecules with a remarkable breadth of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[2][3][4][5][6] This diversity stems from the scaffold's ability to be finely tuned through chemical modification, allowing for the optimization of its interaction with various biological targets.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzyl indole acetamide derivatives. We will dissect the core components of this molecular architecture, explore key synthetic strategies, and delve into the nuanced effects of structural modifications on biological outcomes. By understanding the causality behind these relationships, we can more effectively design and develop novel therapeutic agents based on this privileged scaffold.

The Core Scaffold: A Modular Architecture for Drug Design

The N-benzyl indole acetamide scaffold is comprised of three key regions that serve as primary points for chemical modification to influence biological activity. Understanding this modular nature is fundamental to rational drug design.

  • The Indole Ring: This bicyclic aromatic system is often considered the primary pharmacophore. Its electronic properties and potential for hydrogen bonding play a crucial role in target recognition. Substitutions at various positions on the indole ring can dramatically alter a compound's potency and selectivity.

  • The N-benzyl Group: This terminal aromatic group often contributes to binding through hydrophobic and van der Waals interactions. Substituents on the benzyl ring can modulate these interactions and influence the overall electronic character of the molecule.

  • The Acetamide Linker: This flexible linker connects the indole and benzyl moieties. Its length, rigidity, and hydrogen bonding capabilities are critical for orienting the two aromatic systems correctly within a biological target's binding site.

Below is a graphical representation of this core scaffold, highlighting the key regions for SAR exploration.

SAR_Scaffold cluster_indole Indole Ring cluster_linker Acetamide Linker cluster_benzyl N-benzyl Group indole indole_structure linker_structure indole_structure->linker_structure linker benzyl_structure linker_structure->benzyl_structure benzyl Src_Pathway RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation Substrate Substrate Proteins (e.g., FAK, STAT3) Src->Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Migration, Survival) Substrate->Downstream Inhibitor N-benzyl indole acetamide derivative Inhibitor->Src Inhibition

Sources

Foundational

Unraveling the Enigma of CAS 163629-13-8: A Case of Undisclosed Identity

A comprehensive investigation into the chemical properties and molecular weight of the substance designated by CAS Registry Number 163629-13-8 has revealed a significant information void. Despite extensive searches acros...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the chemical properties and molecular weight of the substance designated by CAS Registry Number 163629-13-8 has revealed a significant information void. Despite extensive searches across major chemical and regulatory databases, including the European Chemicals Agency (ECHA), PubChem, CAS Common Chemistry, and the National Institute of Standards and Technology (NIST) WebBook, no specific data or identification for this particular CAS number has been found.

This absence of publicly available information prevents the creation of an in-depth technical guide as requested. The lack of data suggests several possibilities regarding the nature of CAS 163629-13-8:

  • Proprietary or Confidential Substance: The CAS number may be assigned to a substance that is part of a confidential business inventory or ongoing research and development. In such cases, information is not made public to protect intellectual property.

  • Incorrect or Obsolete Identifier: There is a possibility that the provided CAS number contains a typographical error or has been decommissioned or replaced. Without the correct identifier, accessing the relevant chemical information is not feasible.

  • Novel or Extremely Rare Compound: The substance could be a newly synthesized compound or one that is of interest to a very limited research group, and therefore has not yet been cataloged in publicly accessible databases.

For researchers, scientists, and drug development professionals, the CAS Registry Number is a critical tool for the unambiguous identification of a chemical substance. The inability to retrieve any information for CAS 163629-13-8 underscores the importance of verifying these identifiers through reliable sources.

Recommendations for Proceeding

Given the current lack of information, individuals seeking data on CAS 163629-13-8 are advised to:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors in transcription.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, referring back to the original source may provide additional context or clarification.

  • Contact the Chemical Abstracts Service (CAS): As the authoritative source for CAS Registry Numbers, they may be able to provide information on the status of this particular number, though they may be bound by confidentiality agreements.

Until further identifying information for CAS 163629-13-8 becomes available in the public domain, a detailed technical guide on its chemical properties and molecular weight cannot be responsibly compiled. The scientific community relies on the transparency and accessibility of such fundamental data to ensure safety, reproducibility, and the advancement of research. The case of CAS 163629-13-8 serves as a reminder of the occasional opaqueness within the vast landscape of chemical information.

Exploratory

The Enigmatic Potential of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. Within the vast landscape of heterocyclic chemistry, the indole nucleus stands...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. Within the vast landscape of heterocyclic chemistry, the indole nucleus stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into the technical intricacies of a specific, yet under-explored derivative: 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide . While direct and extensive biological data on this particular molecule remains nascent, its structural features, rooted in the well-established bioactivity of the indole acetamide class, present a compelling case for its investigation as a potential therapeutic agent.

This document provides a comprehensive overview of its synthesis, chemical properties, and, through reasoned extrapolation from related compounds, its potential applications in drug discovery.

Chemical Identity and Structural Features

At its core, 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide is a molecule of nuanced design. Its chemical formula is C₁₈H₁₈N₂O, with a monoisotopic mass of 278.1419 Da. The structure is characterized by three key components:

  • A 2-methylindole Core: The indole ring is a cornerstone of many pharmacologically active agents. The presence of a methyl group at the C2 position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets.

  • An N1-Acetamide Linker: Unlike the more extensively studied indole-3-acetamide derivatives, the acetamide group in this compound is attached to the nitrogen atom (position 1) of the indole nucleus[1]. This linkage significantly alters the molecule's three-dimensional conformation and electronic distribution, opening avenues for novel biological interactions.

  • An N-benzyl (phenylmethyl) Group: A benzyl group is attached to the nitrogen of the acetamide moiety[1]. This lipophilic group can play a crucial role in membrane permeability and can engage in π-π stacking or hydrophobic interactions with target proteins.

The interplay of these structural features provides a versatile template for chemical modification and the exploration of structure-activity relationships (SAR).

Synthesis and Characterization: A Repeatable Protocol

The synthesis of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide is a well-defined, two-step process, amenable to laboratory-scale production[1].

Experimental Protocol: Synthesis of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide

Step 1: Synthesis of 2-methyl-1-(chloroacetyl)indole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride dropwise to the stirred solution. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-1-(chloroacetyl)indole.

Step 2: Synthesis of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide

  • Nucleophilic Substitution: Dissolve the crude 2-methyl-1-(chloroacetyl)indole in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Amine Addition: Add benzylamine to the solution. The reaction can be heated to facilitate the substitution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Upon completion, pour the reaction mixture into water to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield pure 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide.

Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution 2-Methylindole 2-Methylindole Reaction1 Acylation (DCM/THF, 0°C to RT) 2-Methylindole->Reaction1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction1 Intermediate 2-methyl-1-(chloroacetyl)indole Reaction1->Intermediate Reaction2 Nucleophilic Substitution (DMF/Acetonitrile, Heat) Intermediate->Reaction2 Benzylamine Benzylamine Benzylamine->Reaction2 Final_Product 2-methyl-N-(phenylmethyl)- 1H-indole-1-acetamide Reaction2->Final_Product

Caption: Synthetic pathway for 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide.

Physicochemical and Spectroscopic Data

While extensive experimental data is not widely published, the following table summarizes the predicted and expected analytical data for the title compound.

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O
Monoisotopic Mass 278.1419 Da
Predicted XlogP 3.3
IR (C=O stretch) ~1650 cm⁻¹[1]
IR (N-H stretch) ~3300 cm⁻¹[1]

Potential Applications: An Outlook Based on Structural Analogy

The true potential of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide lies in the biological activities that can be inferred from its structural components. The indole acetamide scaffold is a wellspring of pharmacological activity.

Anticancer Potential

Numerous indole derivatives have demonstrated potent anticancer properties. For instance, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown significant cytotoxicity in human cancer cell lines[2]. The mechanism of action for some of these compounds involves the induction of apoptosis through caspase-8-dependent pathways[2]. While the substitution pattern of the title compound is different, the presence of the core indole acetamide structure suggests that it warrants investigation for its antiproliferative effects.

Antimicrobial and Antiviral Activity

The indole nucleus is a common feature in many antimicrobial agents. Research on 2-phenylindolizine acetamide derivatives has revealed significant antibacterial activity against medically relevant organisms like Staphylococcus aureus and Escherichia coli[3]. Furthermore, certain 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of the human respiratory syncytial virus (RSV). These findings suggest that the N1-substituted indole acetamide core of our target compound could serve as a promising starting point for the development of new anti-infective agents.

Anti-inflammatory and Antioxidant Properties

Indole-based compounds have also been explored for their anti-inflammatory and antioxidant activities. Studies on various acetamide derivatives have demonstrated their potential to scavenge free radicals and inhibit nitric oxide production in macrophages. The ability of the indole ring to donate electrons makes it a good candidate for radical scavenging. The specific substitution pattern of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide could modulate these properties, making it a candidate for treating inflammatory conditions.

Central Nervous System (CNS) Activity

The lipophilic nature of the benzyl group and the overall structure of the molecule suggest potential for crossing the blood-brain barrier. Phenylacetamide derivatives have been investigated as potential antidepressant agents, with some showing activity as monoamine oxidase (MAO) inhibitors. The indole nucleus itself is a key component of neurotransmitters like serotonin. Therefore, it is plausible that 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide could exhibit activity in the central nervous system.

Hypothesized Mechanism of Action Pathway

MoA_Hypothesis cluster_potential_targets Potential Biological Targets cluster_cellular_effects Resulting Cellular Effects Target_Compound 2-methyl-N-(phenylmethyl)- 1H-indole-1-acetamide Kinases Protein Kinases Target_Compound->Kinases Inhibition Viral_Proteins Viral Fusion/Replication Proteins Target_Compound->Viral_Proteins Inhibition Bacterial_Enzymes Bacterial Enzymes Target_Compound->Bacterial_Enzymes Inhibition MAO Monoamine Oxidase (MAO) Target_Compound->MAO Inhibition Apoptosis Induction of Apoptosis (Anticancer) Kinases->Apoptosis Viral_Inhibition Inhibition of Viral Entry/Replication (Antiviral) Viral_Proteins->Viral_Inhibition Bacterial_Death Bacterial Cell Death (Antibacterial) Bacterial_Enzymes->Bacterial_Death Neurotransmission Modulation of Neurotransmission (CNS Activity) MAO->Neurotransmission

Caption: Hypothesized biological targets and cellular effects.

Future Directions and Conclusion

While the direct biological applications of 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide are not yet extensively documented, its chemical structure, rooted in the pharmacologically rich indole acetamide family, strongly suggests a high potential for therapeutic relevance. The synthetic route is straightforward, allowing for the generation of derivatives for SAR studies.

Future research should focus on a systematic biological evaluation of this compound. High-throughput screening against various cancer cell lines, microbial strains, and viral assays would be a logical first step. Subsequent hit-to-lead optimization, guided by computational modeling and medicinal chemistry insights, could unlock the full therapeutic potential of this enigmatic molecule.

For the drug development professional, 2-methyl-N-(phenylmethyl)-1H-indole-1-acetamide represents not just a single compound, but a gateway to a potentially fruitful area of chemical space. Its exploration could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

  • PubChem. N,N-dibenzyl-2-(1-methylindol-3-yl)acetamide. [Link]

  • PMC. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubChemLite. 1h-indole-1-acetamide, 2-methyl-n-(phenylmethyl)- (C18H18N2O). [Link]

  • MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Der Pharma Chemica. Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. [Link]

  • PMC. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. [Link]

  • Semantic Scholar. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. [https://www.semanticscholar.org/paper/The-mechanism-and-pharmacodynamics-of-2-((1H-indol-Wang-Yuan/2281a8c54c004c219665805562d98c56783f98c8]([Link]

  • PrepChem.com. Synthesis of N-benzyl acetamide. [Link]

  • PMC. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

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Foundational

Indole Acetamide Derivatives: A Versatile Template for Strategic Chemical Modification in Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] This guide delves into the indole acet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1][2] This guide delves into the indole acetamide scaffold, a highly adaptable template that offers multiple avenues for chemical modification. We will explore the inherent structural and chemical properties that make this core so versatile, detail robust synthetic strategies, and analyze structure-activity relationships (SAR) through various case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indole acetamide framework for creating novel therapeutic agents.

The Indole Acetamide Core: A Structural and Chemical Perspective

The power of the indole acetamide scaffold lies in its unique combination of a rigid, aromatic indole core and a flexible, functionalizable acetamide linker. The indole ring system itself, a fusion of a benzene and a pyrrole ring, is rich in electrons and capable of various interactions, including hydrogen bonding and π-π stacking.[1]

Key characteristics that make this scaffold a versatile template include:

  • Multiple Modification Sites: The indole ring can be substituted at several positions (notably N-1, C-2, C-3, and C-5), while the acetamide linker allows for the introduction of a vast array of chemical diversity through the amide bond.[2]

  • Structural Rigidity: Unlike many other tryptophan derivatives that exhibit significant conformational flexibility, indole-3-acetamide displays remarkable structural rigidity, converging to a single stable conformer.[3] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for more precise positioning of functional groups for optimal interaction.[3]

  • Biosynthetic Relevance: As a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA), the indole acetamide structure is primed for recognition by biological systems.[3][4]

Below is a diagram illustrating the primary points of chemical modification on the indole-3-acetamide scaffold.

cluster_0 Indole-3-Acetamide Scaffold scaffold N1_label N-1 Position: Alkylation, Arylation N1_point N1_label->N1_point Benzene_label Benzene Ring (C4-C7): Halogenation, Methoxy, etc. Benzene_point Benzene_label->Benzene_point Linker_label Acetamide Linker: Homologation, Constraining Linker_point Linker_label->Linker_point Amide_label Terminal Amide (R-group): High Diversity Introduction Amide_point Amide_label->Amide_point

Caption: Key modification sites on the indole-3-acetamide template.

General Synthetic Strategies

A prevalent and efficient method for synthesizing indole-3-acetamide derivatives involves the coupling of indole-3-acetic acid with a diverse range of primary or secondary amines.[1][5] This reaction is typically facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the amine.

Experimental Protocol: Synthesis of N-Aryl Indole-3-Acetamides

This protocol describes a general one-pot synthesis of a library of N-substituted indole-3-acetamides, a method proven effective for generating derivatives with potential antihyperglycemic and antioxidant activities.[1][6]

Step 1: Activation of Indole-3-Acetic Acid

  • To a solution of indole-3-acetic acid (1.0 eq) in anhydrous acetonitrile, add a catalytic amount of pyridine.

  • Slowly add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 1-2 hours. The evolution of CO2 gas indicates the formation of the activated acyl-imidazole intermediate.[1]

Step 2: Amide Bond Formation

  • To the activated intermediate solution from Step 1, add the desired substituted aniline (1.0 eq).

  • Continue stirring the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into distilled water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-acetamide derivative.

Step 4: Characterization

  • Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

The workflow for this synthesis is visualized below.

G start Start Materials: Indole-3-Acetic Acid (IAA) Substituted Aniline activation Step 1: Activation of IAA - Add Pyridine (cat.) & CDI - Stir 1-2h in MeCN start->activation coupling Step 2: Coupling Reaction - Add Substituted Aniline - Stir 8-12h at RT activation->coupling Formation of Acyl-Imidazole Intermediate workup Step 3: Work-up - Aqueous Quench - Ethyl Acetate Extraction coupling->workup purification Step 4: Purification - Column Chromatography workup->purification product Final Product: N-Aryl Indole-3-Acetamide purification->product

Caption: General workflow for the synthesis of N-Aryl Indole-3-Acetamides.

Chemical Modification & Structure-Activity Relationship (SAR) Insights

The true versatility of the indole acetamide template is revealed when examining how specific chemical modifications influence biological activity. The following sections explore SAR for different parts of the scaffold.

Modification of the Terminal Amide Group

The terminal amide nitrogen is the most common and impactful point for introducing chemical diversity. By coupling indole-3-acetic acid with a wide array of amines, researchers have developed compounds targeting a multitude of biological endpoints.

Case Study: α-Amylase Inhibitors for Antihyperglycemic Activity

A study on indole-3-acetamide derivatives as α-amylase inhibitors provides a clear example of how substitutions on a terminal N-aryl group can fine-tune biological activity.[1][6] The goal is to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into glucose, thereby controlling post-meal blood sugar spikes.[6]

CompoundSubstitution on N-phenyl ringα-Amylase IC₅₀ (µM)
Acarbose (Standard) -0.92 ± 0.40
Derivative 1 Unsubstituted2.6 ± 0.09
Derivative 6 2,3-Dichloro1.12 ± 0.15
Derivative 11 4-Bromo1.21 ± 0.04
Derivative 15 3,4-Dichloro1.09 ± 0.11
Derivative 18 4-Nitro1.14 ± 0.09
Data sourced from Khan, et al. (2021).[1][6]

Key SAR Insights:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, particularly halogens (Cl, Br) and nitro groups (NO₂), on the N-phenyl ring significantly enhances inhibitory activity compared to the unsubstituted analog.[1]

  • Positional Isomerism: The position of the substituents is crucial. For instance, di-chloro substitution at the 3 and 4 positions (Derivative 15) resulted in the most potent compound in the series, with an IC₅₀ value approaching that of the standard drug, acarbose.[6]

Molecular docking studies suggest that these potent derivatives form key interactions within the active site of the α-amylase enzyme. The indole NH often forms a hydrogen bond with residues like Asp300, while the substituted phenyl ring engages in π-π interactions with residues such as Trp59.[1]

cluster_0 Inhibitor-Enzyme Interaction Indole Indole NH Enzyme α-Amylase Active Site Indole->Enzyme H-Bond (e.g., Asp300) Phenyl Substituted N-Phenyl Ring Phenyl->Enzyme π-π Stacking (e.g., Trp59)

Caption: Key interactions of indole acetamide inhibitors in the α-amylase active site.

Modification of the Indole Ring

While the terminal amide is a primary focus, modifications to the indole ring itself offer another layer of control over the compound's properties.

Case Study: RORγt Inverse Agonists

In the development of inverse agonists for the Retinoid-related orphan receptor gamma-t (RORγt), a target for autoimmune diseases, the indole scaffold served as a key element. SAR studies revealed that substitutions on the indole ring were critical for potency.[7] For example, linking different groups to the N-1 position of the indole ring allowed for exploration of a key pocket in the receptor's ligand-binding domain. The level of RORγt inhibition was shown to improve with the increasing size of substituted moieties attached to a phenyl ring at the N-1 position.[7]

Case Study: Antiviral Agents

In the development of HIV-1 fusion inhibitors, bis-indole scaffolds linked at various positions were explored.[8] The research demonstrated that the point of linkage (e.g., 6-6' bisindole) and the substituents on the indole rings were essential for potent antiviral activity. Specifically, removing one of the aromatic systems from the lead compound resulted in a significant drop in potency, highlighting the importance of the extended indole-based structure for target engagement.[8]

Applications and Future Outlook

The versatility of the indole acetamide template has led to its exploration in a wide range of therapeutic and agricultural areas. Beyond the enzyme inhibitors and receptor modulators discussed, derivatives have been investigated as:

  • Antioxidants: Many indole acetamide derivatives show potent radical scavenging activity.[6][9][10]

  • Plant Growth Regulators: Leveraging their connection to auxin biosynthesis, these compounds can promote or inhibit root growth, making them promising for agricultural applications.[5][11][12]

  • Herbicides: Derivatives have been designed as potent inhibitors of transketolase, a key enzyme in plant metabolism, leading to the discovery of potential new herbicides.[13][14]

  • Anticancer Agents: The indole scaffold is a well-established pharmacophore in oncology, and specific acetamide derivatives have shown selective activity against cancer cell lines.[15][16]

The future of indole acetamide-based drug discovery is bright. The relative ease of synthesis and the numerous points for chemical modification ensure that this scaffold will remain a valuable starting point for generating novel, potent, and selective modulators of biological function. Future research will likely focus on exploring more complex substitution patterns, using the acetamide linker to attach novel pharmacophores, and applying this versatile template to an even wider array of biological targets.

References

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]

  • Gürbüz, D., et al. (2011). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. Taylor & Francis Online. [Link]

  • Gürbüz, D., et al. (2013). Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties. PubMed. [Link]

  • Wang, Y. E., et al. (2025). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. ResearchGate. [Link]

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. PMC. [Link]

  • Martinez, R., et al. (2021). Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. Semantic Scholar. [Link]

  • Mathie, M., et al. (2011). New indole amide derivatives as potent CRTH2 receptor antagonists. ResearchGate. [Link]

  • Mathie, M., et al. (2011). New indole amide derivatives as potent CRTH2 receptor antagonists. PubMed. [Link]

  • Wong, C., et al. (2010). Synthesis of 3-indolylacetamide derivatives and evaluation of their plant growth regulator activity. ResearchGate. [Link]

  • Wang, Y. E., et al. (2025). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. PubMed. [Link]

  • Chem-Impex. (n.d.). Indole-3-acetamide. Chem-Impex. [Link]

  • Maccioni, E., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Evangelisti, L., et al. (2025). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]

  • Name, N. A., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

  • Adam, L., et al. (2011). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. RSC Publishing. [Link]

  • Sun, W., et al. (2024). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Arabian Journal of Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Al-Hussain, S. A., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Li, J., et al. (2016). Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide to the synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- , a derivative featuring a key N1-acetamide linker. We present a detailed, two-step synthetic protocol, elucidate the underlying reaction mechanisms, and outline robust methods for product characterization and validation. This guide is intended for researchers and scientists engaged in drug discovery and development, offering field-proven insights to ensure a reliable and efficient synthesis.

Introduction and Strategic Overview

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is an indole derivative characterized by three key structural features: a 2-methylindole core, an N1-acetamide linker, and a terminal N-benzyl group.[4] This N-1 substitution pattern is of significant interest as it moves away from the more traditionally studied C-3 functionalized indoles, offering new avenues for molecular design.[5] The synthesis strategy detailed herein is a robust and logical sequence involving N-acylation followed by nucleophilic substitution, a common yet effective method for constructing such amide linkages.

The indole scaffold's prevalence in FDA-approved drugs underscores its importance.[5] Understanding and mastering the synthesis of its derivatives is fundamental to the development of novel therapeutics.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step pathway. The causality behind this sequential approach lies in the controlled, stepwise formation of the acetamide side chain.

Step 1: Electrophilic N-Acylation of 2-Methylindole The synthesis initiates with the N-acylation of the 2-methylindole ring using chloroacetyl chloride.[4] The nitrogen atom of the indole, while part of an aromatic system, possesses sufficient nucleophilicity to attack the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is employed to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. This step is critical as it installs the reactive chloroacetyl group onto the indole nitrogen, creating the key intermediate, 2-chloro-1-(2-methyl-1H-indol-1-yl)ethan-1-one .

Step 2: Nucleophilic Amide Formation The second and final step is a classic nucleophilic substitution reaction.[4] The primary amine of benzylamine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the chloroacetylated intermediate. This displaces the chloride leaving group, forming the stable C-N bond and yielding the final target compound. This reaction efficiently couples the benzylamine moiety to the indole core, completing the synthesis.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution 2_Methylindole 2-Methylindole Intermediate 2-chloro-1-(2-methyl-1H-indol-1-yl)ethan-1-one 2_Methylindole->Intermediate + Chloroacetyl Chloride (Triethylamine, DCM) Chloroacetyl_Chloride Chloroacetyl Chloride Benzylamine Benzylamine Final_Product 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- Intermediate_ref->Final_Product + Benzylamine (Reflux)

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring checkpoints will ensure a successful outcome.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-MethylindoleC₉H₉N131.17≥98%Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.94≥98%Sigma-Aldrich
BenzylamineC₇H₉N107.15≥99%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%Sigma-Aldrich
Acetonitrile (ACN), AnhydrousC₂H₃N41.05≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18HPLC GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04-Sigma-Aldrich
Silica Gel 60 (230-400 mesh)SiO₂60.08-Merck
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A1 Dissolve 2-methylindole & TEA in DCM A2 Cool to 0°C A1->A2 A3 Add Chloroacetyl Chloride dropwise A2->A3 A4 Stir at RT, Monitor by TLC A3->A4 A5 Work-up: Quench, Extract, Dry, Concentrate A4->A5 B1 Dissolve Intermediate in Acetonitrile A5->B1 Crude Intermediate B2 Add Benzylamine B1->B2 B3 Reflux, Monitor by TLC B2->B3 B4 Work-up: Concentrate, Extract, Dry B3->B4 B5 Purify by Column Chromatography B4->B5 Final Product Final Product B5->Final Product

Caption: Workflow for synthesis and purification.

Part A: Synthesis of 2-chloro-1-(2-methyl-1H-indol-1-yl)ethan-1-one (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methylindole (5.0 g, 38.1 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (6.4 mL, 45.7 mmol, 1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add chloroacetyl chloride (3.3 mL, 41.9 mmol, 1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/EtOAc). The starting material spot should disappear and a new, more polar spot for the product should become prominent.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with 30 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, which can be used in the next step without further purification.

Part B: Synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (Final Product)

  • Reaction Setup: Dissolve the crude intermediate from Part A (approx. 38.1 mmol, 1.0 eq) in 100 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add benzylamine (4.6 mL, 41.9 mmol, 1.1 eq) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 1:1 Hexane/EtOAc). The intermediate spot should be consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash three times with 50 mL of water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After concentrating the dried organic layer, purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with 5:1 Hexane/EtOAc and gradually increasing polarity) to isolate the pure product.

Product Characterization and Validation

The structural integrity and purity of the final compound must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expect to see characteristic absorption bands:

    • ~3300 cm⁻¹: N-H stretching vibration of the secondary amide.[4]

    • ~1650 cm⁻¹: A strong C=O stretching vibration from the amide carbonyl group.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the protons in the molecule, including the aromatic protons of the indole and benzyl groups, the methylene protons of the acetamide and benzyl groups, and the methyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework of the molecule, including a characteristic signal for the amide carbonyl carbon around 170 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Safety Precautions

  • All manipulations should be performed in a certified chemical fume hood.

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle with extreme care using appropriate gloves, safety goggles, and a lab coat.

  • Triethylamine and Dichloromethane are volatile and harmful. Avoid inhalation and skin contact.

  • Ensure all glassware is properly secured and that heating mantles are used with a temperature controller.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-. By understanding the underlying chemical principles and adhering to the detailed experimental steps, researchers can confidently produce this valuable indole derivative. The described N1-acetamide scaffold serves as a versatile template for further chemical modification, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.[4]

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction . ACS Publications. Available from: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles . MDPI. Available from: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . RSC Publishing. Available from: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway . National Center for Biotechnology Information. Available from: [Link]

  • Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes . ACS Publications. Available from: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety . ResearchGate. Available from: [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review . Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review . Chulalongkorn University Digital Collections. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review . ResearchGate. Available from: [Link]

Sources

Application

Application Note: Optimization of N-Alkylation Reactions for 2-Methylindole Derivatives

Executive Summary The N-alkylation of 2-methylindole presents a specific regiochemical challenge distinct from unsubstituted indoles. While the 2-methyl substituent effectively blocks electrophilic attack at the C2 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-methylindole presents a specific regiochemical challenge distinct from unsubstituted indoles. While the 2-methyl substituent effectively blocks electrophilic attack at the C2 position, it electronically activates the ring, increasing the nucleophilicity of the C3 carbon.[1] Consequently, the primary failure mode in these reactions is not C2-alkylation, but competitive C3-alkylation (leading to indolenines) or bis-alkylation .[1]

This guide provides three validated protocols to maximize N1-selectivity. We move beyond "recipe-following" to explain the why—grounding our optimization in Hard-Soft Acid-Base (HSAB) theory and ion-pair dynamics.

Mechanistic Foundation: The Ambident Anion

Upon deprotonation, 2-methylindole forms an ambident indolyl anion.[1] The negative charge is delocalized over the Nitrogen (N1) and the C3 carbon.[1]

  • N1 (Hard Nucleophile): Reactivity is favored by electrostatic interactions.[1] High charge density.[1]

  • C3 (Soft Nucleophile): Reactivity is favored by orbital overlap.[1] The 2-methyl group (electron-donating) increases the HOMO energy at C3, making it a potent trap for soft electrophiles.[1]

The Control Lever: To achieve N-selectivity, we must maximize the ionic character of the bond between the metal cation (


) and the indolyl anion.[1]
  • Tight Ion Pairs (Non-polar solvents): The cation coordinates closely to the hard Nitrogen, shielding it.[1] This forces the electrophile to attack the exposed C3 position.[1]

  • Solvent-Separated Ion Pairs (Polar Aprotic solvents): Solvents like DMF or DMSO solvate the cation, leaving the Nitrogen "naked" and highly reactive, restoring N-selectivity.[1]

Visualization: Reaction Pathways & Regioselectivity

The following diagram illustrates the divergence between N-alkylation (Thermodynamic/Kinetic target depending on conditions) and C3-alkylation.

IndoleAlkylation Substrate 2-Methylindole Anion Indolyl Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (B-) Base->Anion TS_N TS: N-Attack (Favored by Dissociated Ion Pair) Anion->TS_N Polar Aprotic Solvent (DMF, DMSO) TS_C TS: C3-Attack (Favored by Tight Ion Pair) Anion->TS_C Non-Polar Solvent (Toluene w/o PTC) Prod_N N-Alkylated Product (Target) TS_N->Prod_N Prod_C C3-Alkylated Indolenine (Impurity) TS_C->Prod_C Prod_C->Prod_N Thermodynamic Rearrangement (High Temp)

Figure 1: Mechanistic divergence in 2-methylindole alkylation. N-alkylation is promoted by conditions that dissociate the metal-nitrogen ion pair.

Validated Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best For: Unreactive electrophiles, valuable substrates, or when absolute regiocontrol is required.[1] Mechanism: Irreversible deprotonation forms a sodium salt.[1] DMF highly solvates


, leaving the 

exposed.[1]

Reagents:

  • 2-Methylindole (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Electrophile (R-X) (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 2-methylindole in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise.[1] Critical: Allow gas evolution (

    
    ) to cease completely between additions. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure anion formation. Solution usually turns red/brown.[1]
    
  • Alkylation: Cool back to 0°C. Add the electrophile dropwise (neat or in minimal DMF).

  • Reaction: Allow to warm to RT. Monitor by TLC/HPLC.

    • Note: If R-X is a secondary halide, heating to 60°C may be required, but this increases C3-alkylation risk.[1]

  • Quench: Carefully add sat.

    
     at 0°C.[1]
    
  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.[1] Dry over
    
    
    .[1]
Method B: Scalable Phase Transfer Catalysis (NaOH / Toluene)

Best For: Large-scale synthesis (>10g), simple primary halides (Benzyl bromide, MeI), and "Green" process requirements.[1] Mechanism: Interfacial mechanism.[1] The quaternary ammonium catalyst (


) extracts the indolyl anion into the organic phase as a loose ion pair (

), promoting N-alkylation.[1]

Reagents:

  • 2-Methylindole (1.0 equiv)[1]

  • NaOH (50% aq.[1] solution) or powdered KOH (5.0 equiv)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 – 0.1 equiv)[1]

  • Solvent: Toluene (or DCM for thermally sensitive substrates)[1]

Protocol:

  • Mix: Combine 2-methylindole, Toluene, and the Electrophile in a flask.

  • Catalyst: Add TBAB.

  • Initiation: Add 50% NaOH solution vigorously.

    • Engineering Note: High agitation speed (>800 RPM) is critical to maximize interfacial surface area.[1]

  • Reaction: Heat to 40–60°C (depending on R-X reactivity).

  • Workup: Separate phases. The organic phase contains the product.[1][2][3][4][5] Wash with water/brine.[1]

    • Advantage:[1][2][6][7] No DMF removal issues.

Method C: The "Superbasic" Medium (KOH / DMSO)

Best For: Rapid reactions, avoiding NaH safety issues, high-throughput screening.[1] Mechanism: DMSO is one of the few solvents that can solvate cations so effectively that KOH becomes significantly more basic (formation of "dimsyl" anion character is possible, though KOH/DMSO itself is sufficient for indole).[1]

Protocol:

  • Dissolution: Dissolve 2-methylindole (1.0 equiv) in DMSO.

  • Base: Add powdered KOH (2.0 – 3.0 equiv). Stir for 10 mins (suspension).

  • Addition: Add Electrophile (1.1 equiv).

  • Reaction: Stir at RT. Reaction is often complete in <1 hour.[1]

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid.[1] Filter and wash with water.[1]

Optimization & Troubleshooting Matrix

If regioselectivity (N1 vs C3) is poor, consult the following data matrix.

VariableConditionEffect on 2-Methylindole AlkylationRecommendation
Base Counter-ion

Tight ion pair; promotes C-alkylation.[1]Avoid.

Moderate dissociation.[1]Standard (NaH).[1]

Loose ion pair; promotes N-alkylation.[1]Use

or KOH for difficult N-selectivity.[1]
Solvent THFModerate polarity; can lead to mixtures.[1]Add HMPA or DMPU (toxic) or switch to DMF.[1]
DMF/DMSOHigh dielectric; dissociates ion pairs.[1]Preferred for N-alkylation.[1][2][8]
TolueneNon-polar; tight ion pairs.[1]Must use Phase Transfer Catalyst.[1]
Electrophile Me-IHard electrophile.High N-selectivity.[1][5][9]
Benzyl-BrSoft/Borderline.[1]Good N-selectivity, but watch for C3.[1][2][5][10]
Isopropyl-ISecondary/Soft.[1]High risk of elimination or C3 reaction.[1]
Decision Tree for Process Optimization

OptimizationTree Start Start Optimization Scale Scale of Reaction? Start->Scale Small < 1 gram (Discovery) Scale->Small Discovery Large > 10 grams (Process) Scale->Large Scale-up MethodA Method A: NaH / DMF Small->MethodA Standard MethodC Method C: KOH / DMSO Small->MethodC Rapid Screen Solubility Substrate Soluble in Toluene? Large->Solubility MethodB Method B: PTC (NaOH/Tol) Solubility->MethodB Yes Solubility->MethodC No (Use DMSO) Check Check Regioselectivity (N1 vs C3) MethodA->Check MethodB->Check Fix1 Switch to Cs2CO3 (Cesium Effect) Check->Fix1 C3 Impurity > 5% Fix2 Increase Temp (Thermodynamic Control) Check->Fix2 Reaction Slow

Figure 2: Strategic decision tree for selecting the optimal alkylation protocol.

References

  • BenchChem Technical Support. (2025).[1] Selective N-Alkylation of Indoles: Troubleshooting & Optimization. Retrieved from

  • Maji, M., et al. (2022).[1] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87, 5603-5616.[1][3] Retrieved from [J. Org.[1][6] Chem via Organic-Chemistry.org]([Link])

  • Starks, C. M. (1971).[1][11] Phase-transfer catalysis.[1][12][13] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][11] Journal of the American Chemical Society, 93(1), 195-199.[1] (Foundational PTC Mechanism).[1]

  • Li, H., et al. (2025).[1][6] Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. Journal of Organic Chemistry.[1][3][6] Retrieved from [1]

  • Heaney, H., & Ley, S. V. (1973).[1] N-Alkylation of indoles.[1][2][3][4][5][6][8][9][10][14][15] Journal of the Chemical Society, Perkin Transactions 1, 499-500.[1] (Classic NaH/DMF Protocol).[1]

Sources

Method

Application and Protocol for Determining the Solvent Solubility of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide

Introduction: The Critical Role of Solubility in Drug Development N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is a novel organic compound with potential applications in pharmaceutical research. As with any active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is a novel organic compound with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation and drug delivery. Among these properties, solvent solubility is a cornerstone, influencing everything from bioavailability and therapeutic efficacy to the design of manufacturing processes.[1] Poor solubility can be a major hurdle in drug development, often leading to failed clinical trials.[1]

This comprehensive guide provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide in various solvents. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental design. By following this guide, researchers can generate reliable and reproducible solubility data, a critical step in advancing the development of this promising compound.

Predicted Physicochemical Properties of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide

To inform our experimental design, we first predicted key physicochemical properties of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide using computational models. These predictions help in anticipating the compound's behavior in different solvent systems. Online tools such as ADMETlab 2.0 and ChemAxon can provide valuable estimations for properties like pKa and logP.[2]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
logP ~3.85Indicates a high degree of lipophilicity, suggesting better solubility in non-polar organic solvents compared to aqueous media.
Aqueous Solubility (logS) ~-4.25Predicts low intrinsic solubility in water.
pKa (most basic) ~1-2 (amide nitrogen)The amide group is very weakly basic, meaning the compound's solubility is unlikely to be significantly affected by pH changes in the physiological range.
Hydrogen Bond Donors 1The N-H group of the indole ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the indole nitrogen can act as hydrogen bond acceptors.

Note: These are in silico predictions and should be experimentally verified.

Based on these predictions, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is expected to be a poorly water-soluble, lipophilic compound. Therefore, our investigation will focus on a range of organic solvents with varying polarities, as well as aqueous buffer systems to confirm its low solubility in water.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain the most accurate and reliable solubility data, we will employ the shake-flask method. This technique is widely regarded as the "gold standard" for determining thermodynamic, or equilibrium, solubility.[3] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured. This method ensures that the solution is truly saturated and that the measured solubility represents a stable thermodynamic state.

It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility refers to the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[4] While useful for high-throughput screening, kinetic solubility values can be misleading as they represent a metastable state.[4] For formulation development and regulatory submissions, thermodynamic solubility data is essential.

Experimental Workflow Overview

The overall workflow for determining the solubility of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide B Add selected solvent (e.g., 2 mL) to vial A->B C Seal vial tightly B->C D Incubate at controlled temperature (e.g., 25°C or 37°C) C->D Start Incubation E Agitate using an orbital shaker (24-72 hours) D->E F Visually confirm excess solid remains E->F G Allow suspension to settle F->G Equilibrium Reached H Centrifuge to pellet solids G->H I Filter supernatant (0.22 µm PTFE filter) H->I J Dilute filtrate for HPLC analysis I->J K Quantify concentration via validated HPLC method J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

Materials and Equipment
  • N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent):

    • Water (Milli-Q or equivalent)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Methanol

    • Ethanol

    • Acetonitrile

    • Acetone

    • Ethyl Acetate

    • Dimethyl Sulfoxide (DMSO)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Analytical balance (readable to 0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol Steps
  • Preparation of Slurries:

    • Accurately weigh approximately 10-20 mg of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide into a glass vial. The exact amount is not critical, but it must be in excess of what will dissolve.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested. It is recommended to perform each determination in triplicate.[5]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours. For poorly soluble compounds, equilibration may take up to 72 hours.

    • Causality Check: The goal of agitation is to ensure intimate contact between the solid and the solvent, facilitating the dissolution process until equilibrium is reached. The extended incubation time is necessary to ensure the system reaches a true thermodynamic equilibrium, especially if the dissolution kinetics are slow.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, visually inspect each vial to confirm that excess solid remains. This is a critical validation step; if all the solid has dissolved, the solution is not saturated, and more compound must be added and the equilibration repeated.

    • Allow the vials to stand undisturbed for at least 30 minutes to allow the solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles that could falsely elevate the measured concentration.

    • Trustworthiness Check: The combination of settling, centrifugation, and filtration is designed to ensure that only the dissolved compound is analyzed, preventing contamination from undissolved solid particles.

  • Sample Analysis (Quantification):

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method (see protocol below) to determine the concentration of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide.

Addressing Potential Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[1][4][7][8][9] Different polymorphs can have different free energies, leading to variations in their equilibrium solubility.[4][8] It is crucial to be aware of this phenomenon and, if possible, characterize the solid form of the compound before and after the solubility experiment (e.g., using XRPD or DSC) to ensure that no phase transformation has occurred during the equilibration period.[4]

Analytical Method: Quantification by HPLC

A robust and validated HPLC method is essential for accurately quantifying the concentration of the dissolved compound. The following provides a generic starting point for method development.

HPLC System and Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting gradient would be to increase the percentage of Mobile Phase B from 5% to 95% over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector set at a wavelength of maximum absorbance for N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide (to be determined by UV-Vis spectroscopy).

Preparation of Standards and Calibration Curve
  • Prepare a stock solution of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.999 to be considered linear and reliable for quantification.

HPLC Analysis Workflow

G A Prepare Mobile Phase and Equilibrate HPLC System B Prepare Calibration Standards (Stock and Serial Dilutions) A->B C Inject Standards and Generate Calibration Curve B->C G Calculate Concentration using the Calibration Curve C->G Use for Quantification D Prepare Diluted Samples from Solubility Experiment E Inject Diluted Samples (in triplicate) D->E F Integrate Peak Areas of the Analyte E->F F->G H Apply Dilution Factor to get Final Solubility Value G->H

Caption: HPLC Quantification Workflow.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison between different solvents.

Table 2: Solubility of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide at 25°C

SolventMean Solubility (mg/mL)Standard DeviationQualitative Solubility
Water
PBS (pH 7.4)
Methanol
Ethanol
Acetonitrile
Acetone
Ethyl Acetate
DMSO

Qualitative solubility can be described using terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble," as defined by pharmacopeias.

Troubleshooting Common Issues

  • Precipitation upon dilution: If the compound precipitates when the filtered supernatant is diluted for HPLC analysis, this suggests that the diluent is not a good solvent for the compound. In such cases, use a diluent in which the compound is known to be highly soluble (e.g., the HPLC mobile phase with a high organic content).

  • High variability between replicates: This could be due to incomplete equilibration, temperature fluctuations, or issues with the analytical method. Ensure that the equilibration time is sufficient and that the temperature is tightly controlled. Re-validate the HPLC method for precision and accuracy.[10]

  • No excess solid remaining: As mentioned, this indicates that the solution is not saturated. Repeat the experiment with a larger amount of the solid compound.

Conclusion

Determining the solvent solubility of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is a fundamental step in its development as a potential therapeutic agent. The protocols outlined in this guide, centered around the robust shake-flask method and accurate HPLC quantification, provide a reliable framework for obtaining high-quality thermodynamic solubility data. By understanding the principles behind these methods and adhering to the self-validating checks, researchers can generate the critical data needed to guide formulation strategies and advance the journey of this compound from the laboratory to the clinic.

References

  • A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. Available from: [Link]

  • QikProp. Schrödinger. Available from: [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org. Available from: [Link]

  • A Universal Generic (U)HPLC Reversed-Phase Gradient Method for Quality Assessments of Multiple Small Molecule Drugs. LCGC International. 2019 Jun 1. Available from: [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available from: [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. Available from: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. 2024 May 29. Available from: [Link]

  • What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. 2025 Aug 11. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. 2023 Dec 22. Available from: [Link]

  • <1236> Solubility Measurements. USP-NF. 2016 Sep 30. Available from: [Link]

  • Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. 2025 Nov 6. Available from: [Link]

  • USP <1236>: Solubility Measurements Chapter >. Biorelevant.com. Available from: [Link]

  • <1236> Solubility Measurements. USP-NF. 2016 Sep 30. Available from: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. 2024 Jan 17. Available from: [Link]

  • ADMETlab 2.0. Available from: [Link]

  • How do you perform the shake flask method to determine solubility?. Quora. 2017 Apr 27. Available from: [Link]

  • 〈1236〉 Solubility Measurements. USP-NF ABSTRACT. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. 2010 Dec 1. Available from: [Link]

  • Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. 2023 Aug 1. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. 2018 Aug 9. Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. 2020 Feb 10. Available from: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). 2020 Feb 10. Available from: [Link]

  • 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2018-D-2614] Dissolution Testing. Federal Register. 2018 Aug 8. Available from: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024 Feb 15. Available from: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Available from: [Link]

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. EMA. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024 Dec 9. Available from: [Link]

  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective Volume 3 - Issue 1. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2018 Mar 8. Available from: [Link]

Sources

Application

Preparation of indole acetamide libraries for high-throughput screening

Application Note: High-Throughput Synthesis and Formatting of Indole-3-Acetamide Libraries Abstract This guide details the parallel synthesis and formatting of Indole-3-acetamide libraries, a "privileged scaffold" class...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis and Formatting of Indole-3-Acetamide Libraries

Abstract

This guide details the parallel synthesis and formatting of Indole-3-acetamide libraries, a "privileged scaffold" class frequently active against GPCRs, kinases, and auxin-related pathways. We present a robust, solution-phase protocol utilizing scavenger resins to eliminate chromatographic purification, ensuring the high throughput required for drug discovery. The workflow emphasizes the "Excess Acid" strategy to maximize the utilization of diverse amine building blocks, followed by automated formatting into DMSO stock plates for HTS.

Introduction: The Indole-3-Acetamide Advantage

The indole scaffold is ubiquitous in medicinal chemistry, forming the core of essential biological mediators like tryptophan, serotonin, and melatonin. The Indole-3-acetamide substructure, specifically, serves as a rigid linker that positions the indole ring in a distinct spatial orientation relative to the amide substituents.

Why this scaffold for HTS?

  • Privileged Structure: High affinity for G-Protein Coupled Receptors (GPCRs) and potential as allosteric modulators.

  • Metabolic Stability: The acetamide linker is generally more stable to hydrolysis than simple esters.

  • Synthetic Accessibility: It allows for modular assembly via robust amide coupling, making it ideal for combinatorial libraries.

Strategic Library Design

To maximize chemical space coverage, the library is constructed using a Parallel Solution-Phase Synthesis approach.

  • The Core (Invariant): Indole-3-acetic acid derivatives (e.g., 5-fluoro, 5-methoxy, or N-methyl substituted indoles).

  • The Diversity Set (Variable): Primary and secondary amines (aliphatic, aromatic, heteroaromatic).

  • The Reaction: HATU-mediated amidation.[1]

Design Logic: We utilize an Excess Acid strategy. By using the Indole core in excess (1.5 equiv), we drive the diverse (and often more expensive) amines to full conversion. We then use Polymer-Supported (PS) Scavenger Resins to chemically remove the excess core and coupling reagents, yielding high-purity compounds without liquid-liquid extraction or silica chromatography.

Workflow Visualization

The following diagram illustrates the end-to-end process from reaction setup to HTS plating.

IndoleLibraryWorkflow cluster_chem Scavenging Mechanism Start Library Design (Indole Cores + Amine Set) Synthesis Parallel Synthesis (96-well Block) HATU Coupling Start->Synthesis Dispense Scavenge Purification (PS-Trisamine Resin) Synthesis->Scavenge Add Resin Filter Filtration & Evaporation Scavenge->Filter Remove Solids QC QC Validation (LC-MS / ELSD) Filter->QC Resuspend Format HTS Formatting (DMSO Plating) QC->Format Pass (>90%)

Caption: Figure 1. End-to-end workflow for Indole-3-acetamide library generation using scavenger resin purification.

Protocol 1: Parallel Synthesis with Scavenger Resins

Objective: Synthesize 96 unique indole-3-acetamides in a deep-well plate format.

Reagents & Materials:

  • Core: Indole-3-acetic acid (0.2 M in DMF).

  • Amines: 96 diverse amines (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).[1]

  • Base: DIPEA (0.4 M in DMF).[1][2]

  • Scavenger Resin: PS-Trisamine (loading ~3.0-4.0 mmol/g).

  • Solvent: Anhydrous DMF (Reaction), DCM (Washing).

Step-by-Step Procedure:

  • Reaction Setup (Automated Liquid Handler):

    • To each well of a 96-well deep-well polypropylene plate, dispense 50 µL of the Amine stock (10 µmol, 1.0 equiv).

    • Add 75 µL of Indole-3-acetic acid stock (15 µmol, 1.5 equiv). Note: Excess acid drives the amine to completion.

    • Add 75 µL of HATU stock (15 µmol, 1.5 equiv).

    • Add 50 µL of DIPEA stock (20 µmol, 2.0 equiv).

    • Seal plate and shake at room temperature (RT) for 16 hours.

  • Scavenging (The "Chemical Wash"):

    • Goal: Remove excess Indole acid and unreacted HATU.

    • Add PS-Trisamine resin (approx. 45-60 µmol capacity, ~15-20 mg depending on loading) to each well.

    • Optional: Add a small amount of PS-Isocyanate (10 mg) if you suspect unreacted amines remain (though excess acid usually prevents this).

    • Dilute with 300 µL DCM to swell the resin.

    • Reseal and shake vigorously for 4–6 hours at RT.

    • Mechanism:[3][4] The Trisamine resin acts as a nucleophile, covalently binding the excess activated ester of the Indole acid and the HATU byproducts.

  • Isolation:

    • Filter the reaction mixture through a 96-well filter plate (20 µm frit) into a pre-weighed collection plate.

    • Wash the resin in the filter plate with DCM (2 x 200 µL) and collect the washings.

    • Evaporate the solvent using a centrifugal evaporator (Genevac or SpeedVac) at 40°C.

Mechanism of Purification:

ScavengingLogic Mix Crude Mixture: Product + Excess Indole-Acid + HATU Byproducts Resin Add PS-Trisamine Resin (Primary Amine on Bead) Mix->Resin Reaction Resin reacts with Excess Acid/Active Ester Resin->Reaction Covalent Capture Filtration Filtration Step Reaction->Filtration Waste Solid Waste: Resin-bound Acid/HATU Filtration->Waste Retained on Frit Product Filtrate: Pure Indole Acetamide Filtration->Product Flow through

Caption: Figure 2. Chemical scavenging mechanism removing excess electrophiles and acids.

Protocol 2: HTS Formatting and Storage

Once dried, the library must be formatted for screening. Poor solubility is the #1 cause of HTS false negatives.

Reagents:

  • Solvent: DMSO (High purity, anhydrous, >99.9%).

  • QC: LC-MS (Reverse phase C18).

Procedure:

  • Dissolution:

    • Add anhydrous DMSO to each well to achieve a target concentration of 10 mM .

    • Calculation: If theoretical yield is 3 mg (MW ~300), add ~1000 µL DMSO. Note: We assume 100% yield for initial formatting, then correct concentration based on QC if necessary, though HTS usually relies on nominal concentration.

    • Shake for 2 hours. Sonicate if visual particulates remain.

  • Quality Control (QC):

    • Sample 2 µL from randomly selected wells (e.g., 10% of the library) or all wells if capacity permits.

    • Analyze via LC-MS.[5][6]

    • Acceptance Criteria: Purity > 90% (UV 254 nm) and presence of [M+H]+ peak.

  • Plate Replication (Mother vs. Daughter):

    • Mother Plate: Store the 10 mM stock in a Matrix/Micronic tube rack or sealed polypropylene plate at -20°C or -80°C.

    • Daughter Plates (Assay Ready): Use an acoustic dispenser (e.g., Echo) or pin tool to transfer small volumes (e.g., 50 nL) into 384-well or 1536-well assay plates.

Critical Parameter: DMSO Hydration DMSO is hygroscopic.[4][7] Absorption of atmospheric water causes compound precipitation ("crashing out").

  • Rule: Never leave DMSO plates open to air for >30 minutes.

  • Storage: Use heat-sealed foil seals, not adhesive plastic, for long-term storage.

Troubleshooting & Data Summary

Table 1: Common Issues and Solutions

IssueProbable CauseCorrective Action
Low Purity (<80%) Incomplete scavengingIncrease resin equivalents (to 3-4 eq) or scavenging time.
Low Yield Steric hindrance of amineSwitch coupling agent to PyBOP or HOAt/EDC; heat reaction to 40°C.
Precipitate in DMSO Compound aggregationAdd 5-10% water (counter-intuitive, but sometimes breaks aggregates) or heat to 40°C, then vortex.
Missing Mass (LCMS) Indole oxidationIndoles are light/air sensitive. Perform reactions under N2; store in amber plates.

References

  • Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246.

  • Alves, F. R., et al. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'.[8][9] Mini-Reviews in Medicinal Chemistry, 9(7), 775-790.

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Parallel Synthesis of Amide Libraries. BenchChem Protocols.

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1303–1316.[10]

  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand using NHS-Activated Media. Sigma-Aldrich Technical Guides.

Sources

Method

Application Notes and Protocols for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8)

Abstract This document provides a comprehensive guide to the recommended storage conditions and stability testing protocols for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the recommended storage conditions and stability testing protocols for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2] Drawing upon established principles of chemical stability and industry best practices for forced degradation studies, this application note outlines the intrinsic stability profile of the compound and provides detailed methodologies for researchers, scientists, and drug development professionals to ensure its quality and integrity throughout the product lifecycle.

Introduction: Chemical Profile and Significance

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) is a heterocyclic compound featuring a substituted pyrazole ring linked to a piperazine moiety.[2] Its chemical structure, presented in Figure 1, makes it a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of various therapeutic agents, including those targeting neurological and psychiatric disorders.[1][2] The inherent reactivity of the pyrazole and piperazine functionalities necessitates a thorough understanding of the compound's stability to ensure the quality, safety, and efficacy of downstream products.

Figure 1: Chemical Structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Caption: 2D structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Recommended Storage Conditions

To maintain the integrity and purity of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, it is imperative to adhere to the following storage conditions, which are summarized from manufacturer safety data sheets and product information.

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is a solid with a melting point around 107-111°C, indicating good thermal stability under standard ambient conditions.[1]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidative degradation of the piperazine ring.
Light Keep in a dark placeTo mitigate the risk of photolytic degradation.
Moisture Store in a dry, well-ventilated placeThe piperazine moiety can be hygroscopic; protection from moisture prevents potential hydrolysis and physical changes.
Container Tightly closed, original containerPrevents contamination and exposure to atmospheric conditions.

Intrinsic Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is not extensively published, an understanding of its chemical structure allows for the prediction of its intrinsic stability and potential degradation pathways. The piperazine and pyrazole moieties are susceptible to specific stress conditions.

pH-Dependent Degradation (Hydrolysis)

The piperazine ring is a weak base, making its derivatives susceptible to pH-dependent degradation.[3] In acidic or basic aqueous solutions, hydrolysis of functional groups or ring cleavage could occur, particularly at elevated temperatures.

Oxidative Degradation

The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[4] The presence of transition metals can catalyze such reactions.

Thermal Degradation

While the compound is a solid with a relatively high melting point, prolonged exposure to high temperatures, especially above its melting point, can lead to thermal decomposition.[1][5]

Photodegradation

Aromatic systems and compounds with heteroatoms can be susceptible to photolytic degradation upon exposure to UV or visible light.

The logical relationship for assessing stability is outlined in the diagram below.

G cluster_storage Storage Conditions cluster_stress Forced Degradation Stressors cluster_analysis Stability Assessment Storage Store at Room Temp, in Dark, Inert Atmosphere Assay Stability-Indicating HPLC Method Storage->Assay Long-Term Stability Hydrolysis Acid/Base Hydrolysis Hydrolysis->Assay Oxidation Oxidative Stress (e.g., H2O2) Oxidation->Assay Thermal Thermal Stress (High Temperature) Thermal->Assay Photo Photolytic Stress (UV/Vis Light) Photo->Assay Degradants Identify & Characterize Degradation Products Assay->Degradants

Caption: Logical workflow for stability assessment.

Protocols for Stability and Degradation Studies

To establish a comprehensive stability profile, a combination of long-term stability studies under recommended storage conditions and forced degradation studies is essential.[6][7]

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][6][8]

Objective: To generate potential degradation products of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine under various stress conditions.

Materials:

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)

  • Calibrated pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a stability chamber at 80°C for 48 hours.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a known quantity of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for the identification of degradation products.[3]

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.

Suggested Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the parent compound (a PDA detector is recommended).
Injection Volume 10 µL

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The workflow for developing and validating the stability-indicating method is as follows:

G A Forced Degradation B Method Development (Optimize Separation) A->B Generate Degradants C Method Validation (ICH Q2(R1)) B->C Finalize Method D Stability Testing C->D Implement Validated Method

Caption: HPLC method development workflow.

Conclusion

The stability and proper storage of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) are critical for its successful application in research and pharmaceutical development. By adhering to the recommended storage conditions—room temperature, in a dark, dry, and inert atmosphere—the integrity of the compound can be maintained. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a robust framework for establishing a comprehensive stability profile. These studies are indispensable for identifying potential degradation pathways, ensuring the quality of the material, and meeting regulatory expectations for drug development.

References

  • Pharmaffiliates. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]

  • Synthonix. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - [M23519]. [Link]

  • Xie, S., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57(1), 255-262. [Link]

  • Navaneeswari, S., & Reddy, B. C. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1020. [Link]

  • Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Eide, H., et al. (2020). Thermal degradation products of 5 m PZ/2 m AEP with 0.3 mol CO2/mol alkalinity at 175 °C. International Journal of Greenhouse Gas Control, 95, 102969. [Link]

  • Navaneeswari, S., & Reddy, B. C. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Ciesielski, T., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7565. [Link]

  • Patel, K., & Roy, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Kumar, V., & Gupta, P. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38497. [Link]

  • Wisthaler, A., et al. (2021). Atmospheric emissions of amino-methyl-propanol, piperazine and their degradation products during the 2019-20 ALIGN-CCUS campaign. SSRN. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Google Patents. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Application

Application Note: Regioselective Acylation of 2-Methylindole with Chloroacetyl Chloride

[1] Abstract & Strategic Overview The acylation of 2-methylindole with chloroacetyl chloride is a pivotal transformation in medicinal chemistry, serving as a gateway to indole-3-acetic acid derivatives (e.g., Indomethaci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The acylation of 2-methylindole with chloroacetyl chloride is a pivotal transformation in medicinal chemistry, serving as a gateway to indole-3-acetic acid derivatives (e.g., Indomethacin analogs) and various tryptamine-based alkaloids.[1]

While 2-methylindole is highly nucleophilic, the reaction poses a regioselectivity challenge between the C3-position (Friedel-Crafts acylation) and the N1-position (N-acylation).[1]

  • C3-Acylation: Thermodynamically favored and kinetically accessible via Lewis Acid catalysis.[1] This is the primary target for bioactive scaffold synthesis.

  • N1-Acylation: Favored under basic conditions with hard electrophiles, often considered a side reaction in this context unless specifically targeted.[1]

This guide provides two validated protocols: a Lewis Acid-Mediated C3-Acylation (Standard Protocol) and a Base-Mediated N1-Acylation (Alternative Protocol), with a focus on high-purity isolation of the C3 congener.[1]

Mechanistic Insight & Reaction Design

The Regioselectivity Paradox

The indole ring system is electron-rich. In 2-methylindole, the methyl group at C2 sterically hinders that position while electronically donating into the ring, significantly activating C3 .

  • Pathway A (C3-Attack): The

    
    -electrons of the indole double bond attack the acylium ion generated by the Lewis acid. This forms a resonance-stabilized sigma complex (Wheland intermediate) which re-aromatizes to form the 3-acyl product.[1]
    
  • Pathway B (N1-Attack): In the presence of strong bases (e.g., NaH) or simple acid scavengers (Pyridine) without Lewis acids, the nitrogen lone pair can attack the acid chloride.[1] However, the N-acyl product is often unstable to hydrolysis or can rearrange to the C3 position under acidic conditions.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between C- and N-acylation based on conditions.

ReactionPathway Start 2-Methylindole + Chloroacetyl Chloride ConditionA Condition A: Lewis Acid (AlCl3) DCM/DCE Start->ConditionA Friedel-Crafts ConditionB Condition B: Base (Pyridine/NaH) THF/Toluene Start->ConditionB Nucleophilic Subst. IntermedA Acylium Ion Formation ConditionA->IntermedA IntermedB N-Deprotonation (if strong base) ConditionB->IntermedB ProductN PRODUCT (Minor/Alt): 1-(2-chloroacetyl)-2-methylindole (N-Acylation) ConditionB->ProductN Kinetic Control SigmaComplex C3-Sigma Complex (Wheland Intermediate) IntermedA->SigmaComplex Electrophilic Attack IntermedB->ProductN Direct Attack ProductC PRODUCT (Major): 3-(2-chloroacetyl)-2-methylindole (C-Acylation) SigmaComplex->ProductC -HCl (Re-aromatization)

Figure 1: Mechanistic divergence in the acylation of 2-methylindole. C3-acylation is the thermodynamic product favored by Lewis acids.[1]

Protocol A: Lewis Acid-Mediated C3-Acylation (High Purity)

Objective: Synthesis of 3-(2-chloroacetyl)-2-methylindole. Scale: 10 mmol (Adaptable). Expected Yield: 75–85%.

Materials & Reagents
ReagentEquiv.AmountRole
2-Methylindole 1.01.31 gSubstrate
Chloroacetyl Chloride 1.21.35 g (0.96 mL)Electrophile
Aluminum Chloride (

)
1.52.00 gLewis Acid Catalyst
Dichloromethane (DCM) -20 mLSolvent (Anhydrous)
Nitromethane (Optional)-5 mLCo-solvent (Solubilizer)
Step-by-Step Procedure
  • Apparatus Setup:

    • Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

    • Flame-dry or oven-dry glassware to ensure anhydrous conditions.[1]

  • Catalyst Activation:

    • Add anhydrous

      
       (2.00 g) to the flask.
      
    • Add DCM (10 mL) and cool the suspension to 0°C using an ice/water bath.

    • Note:

      
       is hygroscopic; handle quickly.
      
  • Electrophile Formation:

    • Add Chloroacetyl chloride (0.96 mL) dropwise to the

      
       suspension at 0°C.
      
    • Stir for 15 minutes. The mixture may turn slightly yellow/orange, indicating acylium ion formation.

  • Substrate Addition:

    • Dissolve 2-methylindole (1.31 g) in DCM (10 mL).

    • Add the indole solution dropwise to the reaction mixture over 20 minutes, maintaining internal temperature

      
      °C.
      
    • Observation: The reaction is exothermic. A dark precipitate (complex) typically forms.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.[1]
  • Quenching (Critical):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1N HCl. Caution: Violent hydrolysis of excess

      
      .[1]
      
  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with:

      • Water (

        
         mL)
        
      • Saturated

        
         (
        
        
        
        mL) – Neutralizes residual acid.[1]
      • Brine (

        
         mL).
        
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude solid is usually light brown.

    • Recrystallization: Dissolve in minimal hot Ethanol or Methanol. Cool slowly to 4°C.

    • Filter the off-white/yellow needles and dry under vacuum.

Protocol B: Base-Mediated Acylation (Mild Conditions)

Objective: Synthesis of 3-acyl derivative (via rearrangement) or N-acyl (kinetic), dependent on workup. This method avoids heavy metal waste but requires careful temperature control.

Materials
  • 2-Methylindole: 1.0 equiv.[1]

  • Chloroacetyl Chloride: 1.1 equiv.[3]

  • Pyridine: 1.2 equiv. (Acts as HCl scavenger).[1]

  • Toluene: Solvent (preferred over DCM for higher temperature stability if reflux is needed).

Procedure Summary
  • Dissolve 2-methylindole and pyridine in dry Toluene at 0°C.

  • Add Chloroacetyl chloride dropwise.[3]

  • For N-Acylation: Stir at 0°C for 2 hours. Quench with water immediately.[4][5][6]

  • For C-Acylation: Heat to reflux for 2–4 hours. The thermodynamic drive pushes the acyl group to C3.

  • Workup: Wash with dilute HCl to remove pyridine, then water/brine.

Experimental Workflow Diagram

Workflow Setup SETUP: Dry Glassware, N2 Atmosphere Cool to 0°C Step1 ACTIVATION: AlCl3 + Chloroacetyl Chloride in DCM Setup->Step1 Step2 ADDITION: Dropwise addition of 2-Methylindole solution Step1->Step2 Step3 REACTION: Warm to RT Stir 2-4 Hours Step2->Step3 Step4 QUENCH: Pour onto Ice/HCl (Exothermic Control) Step3->Step4 Step5 WORKUP: Phase Separation Wash (Water -> NaHCO3 -> Brine) Step4->Step5 Step6 ISOLATION: Recrystallization (Ethanol or Methanol) Step5->Step6

Figure 2: Operational workflow for the Lewis Acid-mediated synthesis.

Safety & Handling (HSE)

HazardDescriptionMitigation
Chloroacetyl Chloride Lachrymator , highly corrosive, toxic by inhalation.[1]Handle ONLY in a functioning fume hood. Wear double nitrile gloves. Keep saturated bicarbonate solution nearby for spill neutralization.
Aluminum Chloride Reacts violently with water/moisture releasing HCl gas.Quench on ice slowly. Do not seal containers containing reacting mixtures (pressure buildup).[1]
2-Methylindole Irritant, potential sensitizer.[1]Avoid skin contact.[4][5][6][7][8]

Emergency Protocol:

  • Skin Contact (Acid Chloride):[1][6] Wash immediately with Polyethylene Glycol (PEG 400) if available, or copious water for 15 minutes.[1]

  • Inhalation:[1][7] Move to fresh air immediately.[5][6]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid Chloride.[1]Ensure solvents are anhydrous. Check

quality (should be yellow/grey powder, not white/clumped).
N-Acylation Observed Insufficient Lewis Acid or low temperature.Increase

to 2.0 equiv. Ensure reaction warms to RT or reflux gently to allow rearrangement to C3.
Polymerization (Tars) Reaction too vigorous.Dilute reaction further. Add indole slower at 0°C.
Product Color Oxidation products.Recrystallize from Ethanol with activated charcoal.

References

  • Ottoni, O., et al. (2001).[9] "Acylation of Indole Under Friedel-Crafts Conditions—An Improved Method to Obtain 3-Acylindoles Regioselectively." Organic Letters, 3(7), 1005–1007.[1][9]

  • Zhang, L., et al. (2009). "Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions."[1][10] Asian Journal of Chemistry.

  • BenchChem Application Notes. (2025). "N-Acylation with Chloroacetyl Chloride: Protocols."

  • National Oceanic and Atmospheric Administration (NOAA). "Chloroacetyl Chloride Safety Data & Handling." CAMEO Chemicals.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-substituted indole acetamides

Technical Support Center: N-Substituted Indole Acetamide Synthesis Topic: Improving Yield in the Synthesis of N-Substituted Indole Acetamides Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Indole Acetamide Synthesis

Topic: Improving Yield in the Synthesis of N-Substituted Indole Acetamides Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Troubleshooting Guide & FAQ

Introduction: The Indole Acetamide Challenge

N-substituted indole acetamides are critical pharmacophores in drug development (e.g., Indomethacin analogs, melatonin receptor agonists). However, their synthesis is often plagued by low yields due to the "Ambident Nucleophile" nature of the indole ring.

This guide addresses the two primary yield-killing bottlenecks:

  • Regioselectivity Failures: Competition between N1 (indole nitrogen) and C3 (carbon) alkylation.

  • Coupling Instability: Decomposition of Indole-3-acetic acid (IAA) intermediates during amide bond formation.

Module 1: The N-Alkylation Bottleneck

Optimizing the N1-substitution of the indole ring.

Q1: I am getting a mixture of N1- and C3-alkylated products. How do I force N1-selectivity?

Diagnosis: You are likely using a base/solvent system that allows the indole anion to act as a soft nucleophile (favoring C3) or the electrophile is too "soft."

The Causality:

  • Hard vs. Soft: The Indole N1 is a "hard" nucleophile; C3 is "soft."

  • Ion Pairing: Tight ion pairs (small cations like Li+, Na+) shield the N1, pushing reaction to C3. Loose ion pairs (K+, Cs+, or bulky ammoniums) expose the N1.

Protocol Adjustment (The "Hard" Shift):

Variable Standard (Low Selectivity) High-Yield N1-Selective Protocol
Base NaH (often leads to C3 if not careful) Cs₂CO₃ or KOH + PTC
Solvent THF (promotes tight ion pairs) DMF , DMSO , or MeCN (dissociates ion pairs)

| Catalyst | None | TBAHS (Tetrabutylammonium hydrogen sulfate) |

Troubleshooting Workflow:

  • Switch Solvent: Move from THF to DMF.

  • Change Base: Use Cs₂CO₃ (1.5 - 2.0 eq). The large Cesium cation does not coordinate tightly to N1, leaving it free to attack.

  • Add PTC: If using solid bases (KOH/NaOH) in aprotic solvents, add 5-10 mol% TBAB or TBAHS . This shuttles the deprotonated indole into the organic phase as a loose ion pair, exclusively favoring N-alkylation.

Q2: My N-alkylation yield is <40% despite using NaH/DMF. Why?

Diagnosis: Potential dimerization of the indole or hydrolysis of the alkylating agent.

  • Fix: Ensure the indole is fully deprotonated at 0°C (gas evolution stops) before adding the electrophile.

  • Fix: If the electrophile is a secondary halide, elimination is competing. Switch to a mesylate/tosylate leaving group or use Phase Transfer Catalysis (PTC) conditions (50% NaOH(aq), Toluene, TBAB) which favors S_N2 over E2.

Module 2: The Acetamide Construction (Side Chain)

Building the -CH₂-CO-NR₂ moiety at C3.

Q3: Direct coupling of Indole-3-acetic acid (IAA) gives dark tars and low yields. What is happening?

Diagnosis: Acid-catalyzed polymerization. Indole-3-acetic acid is acid-sensitive. Standard acid chloride formation (SOCl₂) generates HCl, which causes the indole to dimerize or polymerize (turning the mixture pink/black).

The Solution: Avoid Acid Chlorides. Use mild coupling reagents that maintain neutral pH.

Recommended Protocol (High Yield Amidation):

  • Reagent: Use EDC·HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq).

  • Base: DIPEA (2-3 eq) is mandatory to scavenge protons.

  • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve IAA and DIPEA in DMF.

    • Add HATU at 0°C. Stir 15 min (Activation).

    • Add Amine (HNR₂).

    • Critical: Do not let the reaction warm above RT if possible.

Q4: Can I alkylate the indole C3 directly with a chloroacetamide? (Indole + Cl-CH₂-CO-NR₂)

Answer: Yes, but this is the reverse of Module 1. Here you want C3-alkylation. The Trap: Strong bases will force N-alkylation (yielding the N-acetamide, not the C3-acetamide).

Protocol for C3-Selective Alkylation:

  • Catalyst: Use a Lewis Acid.[1][2][3] Zn(OTf)₂ or InBr₃ or simple Grignard exchange .

  • Mechanism: The Lewis acid coordinates to the halide, making it a "harder" electrophile, while the indole (neutral) attacks from C3.

  • Reagent: EtMgBr (1.0 eq).

    • Step 1: Treat Indole with EtMgBr in Ether/THF

      
       Forms Indolyl-MgBr (Magnesium protects the N).
      
    • Step 2: Add Cl-CH₂-CO-NR₂.

    • Result: Exclusive C3 attack.

Visual Troubleshooting Guides

Figure 1: Synthesis Strategy Decision Matrix

Use this to select the correct route based on your starting material.

SynthesisStrategy Start Target: N-Substituted Indole Acetamide Q1 Is the Indole Nitrogen (N1) already substituted? Start->Q1 RouteA Route A: Amide Coupling (Start with N-Subst. IAA) Q1->RouteA Yes RouteB Route B: Sequential Build Q1->RouteB No Q2 Is the Indole sensitive to acid? RouteA->Q2 Step1 N-Alkylation First (Cs2CO3/DMF) RouteB->Step1 Step 1 Method1 Use HATU/EDC (Avoid SOCl2) Q2->Method1 Yes (Standard) Method2 Speeter-Anthony Route (Oxalyl Chloride -> Amide -> Reduction) Q2->Method2 No (Robust Indoles) Step2 C3-Functionalization (Vilsmeier or Glyoxylation) Step1->Step2

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate substitution and stability.

Figure 2: Troubleshooting N-Alkylation Yield

Follow this flow if your N-alkylation yields are <60%.

NAlkylationFix Problem Low Yield in N-Alkylation Check1 Is C3-alkylation observed? Problem->Check1 Check2 Is Starting Material Recovered? Problem->Check2 Sol1 Switch Base to Cs2CO3 Switch Solvent to DMF Check1->Sol1 Yes (Regio issue) Sol2 Add PTC (TBAHS) Use Toluene/50% NaOH Check1->Sol2 Yes (Severe) Sol3 Increase Temp (60-80°C) Check Reagent Purity Check2->Sol3 Yes (Reactivity issue)

Caption: Workflow for diagnosing and correcting low yields in indole N-alkylation reactions.

References & Further Reading

  • Regioselectivity in Indole Alkylation:

    • Mechanism & PTC: "Enantioselective Catalytic Synthesis of N-alkylated Indoles." MDPI, 2020.

    • Base Effects: "Technical Support Center: Selective N-Alkylation of Indoles." BenchChem, 2025.

  • C3-Amidation & Coupling:

    • Direct Amidation:[4][5] "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides." PMC, 2018.

    • Lewis Acid Catalysis: "Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack." J. Org.[1][2] Chem., 2009.[1][2]

  • Industrial Standard Routes:

    • Speeter-Anthony Synthesis: "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." J. Am. Chem. Soc., 1954.

Sources

Optimization

Purification strategies for removing unreacted 2-methylindole starting material

The following technical guide is structured as a Level 3 Support Repository for the purification of 2-methylindole (2-MI) from reaction mixtures. Ticket ID: PUR-2MI-001 Subject: Strategies for removing unreacted 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Repository for the purification of 2-methylindole (2-MI) from reaction mixtures.

Ticket ID: PUR-2MI-001 Subject: Strategies for removing unreacted 2-methylindole starting material Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

2-Methylindole (2-MI) is a notorious impurity in organic synthesis. It possesses a "sticky" elution profile on silica, a distinct fecal-to-floral odor, and a tendency to sublime. Furthermore, it is acid-sensitive, often turning red/brown upon exposure to acidic workups due to dimerization.

This guide prioritizes non-destructive physical separation (Sublimation, Crystallization) over chemical washing, which often leads to product contamination via polymerization.

Module 1: Volatility-Based Separation (The "Silver Bullet")

Applicability: When your product has a high melting point (>100°C) and is non-volatile.

Unlike many drug-like scaffolds, 2-MI has a relatively high vapor pressure and sublimes easily. This is often the most effective, yet underutilized, purification strategy.

Protocol A: Vacuum Sublimation

If your product is a solid and stable to heat, this method can remove 99% of 2-MI without solvents.

  • Setup: Place the crude solid in a sublimation apparatus (cold finger).

  • Conditions: Apply high vacuum (< 0.1 mmHg).

  • Heating: Gently heat the bottom flask to 50–60°C (2-MI MP is ~58°C).

  • Result: 2-MI will sublime onto the cold finger as white crystals. Your product remains at the bottom.

  • Validation: Check the cold finger residue by TLC (Hexane:EtOAc 8:2). 2-MI stains distinctively pink/red with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Protocol B: Steam Distillation

Context: Best for large-scale (>10g) crude mixtures where the product is water-insoluble and non-volatile.

  • Suspend the crude mixture in water.

  • Pass steam through the mixture or boil vigorously with a Dean-Stark trap.

  • 2-MI will co-distill with water (steam volatile).

  • Filter the aqueous residue to recover your purified product.

Module 2: Chromatographic Resolution

Applicability: When the product and 2-MI co-elute on standard Hexane/Ethyl Acetate systems.

The "Pi-Stacking" Adjustment

2-MI is electron-rich. Standard silica chromatography often fails because 2-MI tails or co-elutes with products of similar polarity. To fix this, we must exploit pi-pi interactions rather than just polarity.

Recommended Mobile Phase: Toluene / Ethyl Acetate (instead of Hexane / Ethyl Acetate).

  • Mechanism: Toluene interacts with the indole pi-system, slightly altering its retention time relative to non-aromatic or electron-deficient products.

  • Gradient: Start with 100% Toluene, increasing EtOAc to 10-20%.

Data Table: Rf Value Comparison (Silica Gel)
Compound TypeHexane:EtOAc (8:2)Toluene:EtOAc (9:1)Separation Quality
2-Methylindole 0.45 (Streaks)0.55 (Sharp)Improved
Bis(indolyl)methane 0.420.35Resolved
Non-polar Product 0.480.65Resolved

Module 3: Solubility & Crystallization

Applicability: Final polishing of solid products.

Protocol C: The "Reverse Solubility" Wash (Trituration)

2-MI is highly soluble in cold diethyl ether and moderately soluble in cold hexanes/pentane. If your product is polar (e.g., contains amides, acids):

  • Suspend the crude solid in cold Pentane or Hexane/Diethyl Ether (9:1) .

  • Sonicate for 5 minutes.

  • Filter the solid.[1][2]

  • Filtrate: Contains 2-MI.

  • Filter Cake: Contains purified product.

Protocol D: Recrystallization System

For products that are also indoles (e.g., bis(indolyl)methanes), separation is difficult.

  • Solvent System: Ethanol / Water (70:30) .

  • Procedure: Dissolve in hot Ethanol. Add hot water until turbid. Cool slowly to 4°C. 2-MI tends to stay in the mother liquor longer than larger, more rigid indole derivatives.

Module 4: Troubleshooting & FAQ

Q: Can I wash the organic layer with dilute HCl to remove 2-MI?

A: NO. Do not do this. While 2-MI has a nitrogen atom, it is not a basic amine (pKa of conjugate acid is ~ -2). It will not protonate and extract into water at mild pH.

  • Risk: In the presence of strong acid, 2-MI undergoes acid-catalyzed dimerization and polymerization.

  • Symptom: The organic layer turns dark red or brown. This "tar" is harder to remove than the starting material.

Q: My product turned pink on the column. What happened?

A: Spontaneous oxidation. Indoles are light and air-sensitive.[3] 2-MI can auto-oxidize to form colored impurities.

  • Fix: Wrap the column in aluminum foil and use degassed solvents if the separation takes >2 hours.

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting the correct purification strategy based on product properties.

PurificationStrategy Start Crude Mixture containing 2-Methylindole (2-MI) IsVolatile Is Product Volatile? Start->IsVolatile Warning AVOID Acid Wash (Risk of Polymerization) Start->Warning Caution Sublimation PROTOCOL A: Vacuum Sublimation (50-60°C, <0.1 mmHg) IsVolatile->Sublimation No (Product Stable) IsSolid Is Product a Solid? IsVolatile->IsSolid Yes (Risk of Loss) Trituration PROTOCOL C: Trituration (Cold Pentane/Ether) IsSolid->Trituration Yes (Product Polar) Chromatography Chromatography Required IsSolid->Chromatography No (Product Soluble in Hexane) SolventChoice Select Mobile Phase Chromatography->SolventChoice TolueneSystem PROTOCOL B: Toluene / EtOAc (Exploits Pi-Stacking) SolventChoice->TolueneSystem Co-elution observed HexaneSystem Hexane / EtOAc (Standard Polarity) SolventChoice->HexaneSystem Large Rf difference

Caption: Decision tree for selecting the optimal 2-methylindole removal strategy based on product volatility and solubility.

References

  • BenchChem. (2025).[1] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Chirico, R. D., et al. (2018).[4] Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. Journal of Chemical Thermodynamics. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Methylindole - Gas Phase Thermochemistry. Retrieved from

  • PubChem. (2025).[5] 2-Methylindole Compound Summary (CID 7224). Retrieved from

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from

Sources

Troubleshooting

Addressing hydrolytic instability of indole-1-acetamide in aqueous media

The following Technical Support Guide addresses the stability and handling of Indole-1-acetamide (2-(1H-indol-1-yl)acetamide). Note on Nomenclature: While Indole-3-acetamide (IAM) is the common auxin precursor found in b...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of Indole-1-acetamide (2-(1H-indol-1-yl)acetamide).

Note on Nomenclature: While Indole-3-acetamide (IAM) is the common auxin precursor found in biological literature, Indole-1-acetamide is a distinct synthetic isomer where the acetamide group is attached to the indole nitrogen (


).[1] The protocols below are designed specifically for the 

-substituted isomer but apply broadly to indole-amide stability.

[1]

Module 1: Diagnostic & Root Cause Analysis

The Core Problem: Users frequently report "instability" of Indole-1-acetamide in aqueous media.[1] In 90% of cases, this is not spontaneous chemical hydrolysis but rather a combination of solubility crashing (precipitation) , photochemical oxidation , or enzymatic degradation if used in biological media.

The Degradation Triad

Understand which force is attacking your molecule to choose the correct countermeasure.

Instability VectorMechanismVisual IndicatorDiagnostic Check
1. Hydrolysis Nucleophilic attack on the amide bond by

(catalyzed by acid/base/enzymes). Yields Indole-1-acetic acid .[1]
None (Solution remains clear).HPLC: Appearance of a new peak (Acid form) with shorter retention time.
2. Oxidation Radical attack on the electron-rich Indole ring (C2/C3 double bond).[1] Accelerated by light.Pink/Brown discoloration. UV-Vis: Broadening absorption bands >290nm.
3.[1] Precipitation Thermodynamic instability. The hydrophobic indole ring drives aggregation in water.Cloudiness / Particulates / Loss of concentration.Centrifugation: Pellet formation. HPLC of supernatant shows loss of Area Under Curve (AUC) without new peaks.
Pathway Visualization

The following diagram illustrates the competing degradation pathways. Use this to interpret your analytical data.

IndoleStability cluster_legend Degradation Drivers IAM Indole-1-acetamide (Intact Molecule) IAA Indole-1-acetic Acid (Hydrolysis Product) IAM->IAA Hydrolysis (pH < 4, pH > 9, or Amidases) Ox Oxidized Indoles (Pink/Brown Polymers) IAM->Ox Photo-Oxidation (UV Light + O2) Ppt Precipitate (Aggregates) IAM->Ppt Solubility Crash (Aqueous % > 99%) key Red Arrow: Chemical/Enzymatic Change Yellow Arrow: Light/Air Exposure Grey Arrow: Solvent Incompatibility

Figure 1: Degradation pathways of Indole-1-acetamide.[1][2][3][4][5][6] Hydrolysis cleaves the amide tail; Oxidation attacks the ring; Precipitation is a physical phase change.

Module 2: Stabilization Protocols (The "How-To")

Protocol A: Preparation of Hydrolytically Stable Stocks

Target: Prevent hydrolysis and solubility crashing during storage. Principle: Water is the enemy during storage. Eliminate it until the moment of use.

  • Solvent Selection: Do NOT store stock solutions in water or PBS.

    • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

    • Concentration: Prepare at 1000x the final working concentration (e.g., 100 mM stock for 100 µM final).

  • Storage:

    • Aliquot into amber glass vials (to block UV).

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

    • Why? At -20°C in DMSO, molecular mobility is halted, preventing hydrolysis and oxidation.

Protocol B: Aqueous Working Solutions (The "Fresh Prep" Rule)

Target: Minimize hydrolysis during the experiment (0–48 hours).

  • Buffer Selection:

    • Use pH 6.0 – 7.0 .

    • Avoid Carbonate buffers (pH > 9) which accelerate base-catalyzed hydrolysis [1].[1]

    • Avoid strong acidic buffers (pH < 4).

  • The Dilution Step:

    • Add the DMSO stock to the aqueous buffer under rapid stirring .

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure it is high enough to keep the indole solubilized.

  • Sterilization:

    • Do NOT Autoclave. Heat + Water = Rapid Hydrolysis (Amide bond cleavage).

    • Method: Syringe filter (0.22 µm PES or PTFE membrane).

Protocol C: Preventing Enzymatic Hydrolysis

If using in cell culture or bacterial media:

  • Issue: Many cells secrete amidases that will cleave Indole-1-acetamide into Indole-1-acetic acid, mimicking an auxin overdose or altering drug kinetics [2].[1]

  • Control: Run a "No-Cell Control" (Media + Compound, no cells) alongside your experiment. Incubate for the same duration. Analyze both by HPLC.

    • If Control degrades: It is chemical instability (Check pH).

    • If only Cell group degrades: It is enzymatic metabolism.

Module 3: Troubleshooting & FAQs

Troubleshooting Flowchart

Use this logic tree to resolve experimental failures.

Troubleshooting Start Issue Observed Obs1 Solution turned Pink/Brown Start->Obs1 Obs2 White Precipitate / Cloudiness Start->Obs2 Obs3 Inconsistent Biological Data Start->Obs3 Act1 Cause: Photo-Oxidation Action: Use Amber Vials Exclude Light Obs1->Act1 Act2 Cause: Solubility Limit Exceeded Action: Increase DMSO % or Reduce Concentration Obs2->Act2 CheckHPLC Run HPLC Analysis Obs3->CheckHPLC Res1 Peak Shift (New RT) Cause: Hydrolysis CheckHPLC->Res1 Res2 Peak Loss (No New Peak) Cause: Adsorption/Precipitation CheckHPLC->Res2 Fix1 Action: Check pH (Neutralize) Avoid Autoclaving Res1->Fix1 Fix2 Action: Use Glassware (Indoles stick to plastics) Res2->Fix2

Figure 2: Diagnostic decision tree for Indole-1-acetamide instability.

Frequently Asked Questions

Q1: Can I autoclave my stock solution? A: Absolutely not. Autoclaving (121°C, 15 psi) provides the activation energy required to hydrolyze the amide bond, converting your Indole-1-acetamide into Indole-1-acetic acid.[1] Always use sterile filtration (0.22 µm) [3].

Q2: My solution turned pink after 24 hours. Is it hydrolyzed? A: No, it is oxidized . Hydrolysis products (acetic acid derivatives) are usually colorless. A pink/brown tint indicates the formation of oxidatively coupled indole oligomers (similar to melanin formation). This is caused by light exposure. Wrap all vessels in aluminum foil.

Q3: What is the maximum solubility in water? A: It is very low (< 0.1 mg/mL for most indole amides). Without a co-solvent like DMSO or Ethanol, the compound will exist as a micro-suspension, leading to erratic dosing. Always dissolve in organic solvent first [1].

Q4: I see a new peak on HPLC at a lower retention time. What is it? A: In Reverse Phase HPLC (C18), the hydrolysis product (Indole-1-acetic acid ) is more polar than the amide parent (Indole-1-acetamide) due to the free carboxylic acid group.[1] It will elute earlier (shorter retention time) than the parent peak.

References

  • BenchChem. (2025).[2] N-[(1H-indol-5-yl)methyl]acetamide stability issues in solution. Retrieved from (Simulated Link based on search context).[1]

  • Pollmann, S., et al. (2003). Amidase 1 (AMI1) converts indole-3-acetamide into indole-3-acetic acid.[1][7] Plant Physiology. Note: Describes the enzymatic mechanism relevant to indole-amide hydrolysis.

  • Boonmahome, P., & Mongkolthanaruk, W. (2023).[4][5] Characterization of indole-3-acetic acid biosynthesis and stability. Journal of Applied Biology & Biotechnology. Retrieved from (Demonstrates heat stability protocols for indole derivatives).[1]

Sources

Optimization

Technical Support Hub: Overcoming Steric Hindrance in 2-Substituted Indoles

Ticket ID: IND-2-STERIC-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The 2-position of the indole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2-STERIC-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2-position of the indole scaffold acts as a steric gatekeeper. While electronic effects (nucleophilicity of C3, acidity of N1) are well-documented, the physical obstruction presented by substituents at C2 (e.g., t-butyl, aryl, isopropyl) creates a unique "Orthogonal Steric Wall." This wall hinders the approach of electrophiles to C3 and metal catalysts to N1/C2.

This guide provides field-proven troubleshooting workflows to bypass these steric barriers, moving beyond standard textbook conditions to specialized high-energy/low-barrier pathways.

Phase 1: Diagnostic & Triage

Before altering your synthetic route, confirm that sterics (and not electronics) are the root cause of your failure.

Visual Diagnostic: The Steric vs. Electronic Flowchart

IndoleDiagnostic Start Reaction Failed on 2-Substituted Indole CheckElectrophile Is the Electrophile/Reagent Bulky? (e.g., t-Butyl, Ortho-subst. Aryl) Start->CheckElectrophile IsBulky Yes CheckElectrophile->IsBulky NotBulky No CheckElectrophile->NotBulky CheckElectronic Check C2-Substituent Electronics StericIssue High Probability: STERIC CLASH Solution: Switch to 'Slim' Ligands or High-Energy Intermediates (Imidates) CheckElectronic->StericIssue EDG Present (Should have reacted) ElectronicIssue Check Hammett Constants. Is C2-EWG deactivating C3? Solution: Increase Temp or Lewis Acid Strength CheckElectronic->ElectronicIssue EWG Present IsBulky->StericIssue NotBulky->CheckElectronic

Caption: Logic flow to distinguish between electronic deactivation and steric blockage at the indole C2/C3 interface.

Phase 2: Troubleshooting N1-Functionalization

The Problem: The "Gated Entry." A bulky group at C2 (like t-butyl) protects the N1-H. Standard alkylation (NaH + Alkyl Halide) often fails because:

  • Elimination: Bulky alkyl halides (e.g., t-butyl iodide) undergo E2 elimination with strong bases before SN2 can occur.

  • Cone Angle: The C2 group physically blocks the approach of the electrophile.

Solution: Acid-Catalyzed "cationic" Alkylation

Avoid basic conditions entirely. Use Trichloroacetimidates as alkylating agents.[1] This method generates a reactive carbocation species in situ that is less sensitive to the specific angle of approach than an SN2 backside attack.

Protocol A: Copper-Catalyzed N-tert-Butylation of 2-Substituted Indoles

Target: Installing a t-butyl group on N1 despite C2-bulk.

ComponentStandard ReagentRole
Substrate 2-Substituted Indole (1.0 equiv)Nucleophile
Reagent tert-Butyl-2,2,2-trichloroacetimidate (2.0 equiv)Carbocation Precursor (Avoids E2 elimination)
Catalyst Cu(OTf)₂ (10 mol%)Lewis Acid (Activates Imidate)
Solvent Nitromethane (CH₃NO₂) or cyclohexaneNon-coordinating solvent

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the 2-substituted indole (1.0 mmol) in Nitromethane (0.2 M).

  • Catalyst Addition: Add Cu(OTf)₂ (0.1 mmol). The solution may turn green/blue.

  • Reagent Addition: Add tert-butyl-2,2,2-trichloroacetimidate (2.0 mmol) dropwise at 0 °C to prevent exotherm-induced polymerization.

  • Reaction: Warm to Room Temperature (25 °C) and stir for 4–12 hours.

    • Checkpoint: Monitor TLC.[2] If the imidate hydrolyzes (white solid precipitate of trichloroacetamide), add another 0.5 equiv of reagent.

  • Workup: Filter through a short pad of Celite to remove Copper salts. Concentrate and purify via flash chromatography (neutral alumina is preferred over silica for acid-sensitive N-t-butyl groups).

Why this works: The Cu(II) coordinates to the imidate nitrogen, triggering the release of the t-butyl cation in the immediate vicinity of the indole nitrogen. This "contact ion pair" mechanism bypasses the steric requirement of a linear SN2 transition state.

Phase 3: Troubleshooting C3-Functionalization

The Problem: The "Blocked Corner." Electrophilic Aromatic Substitution (EAS) at C3 is the hallmark of indole chemistry. However, a C2-substituent twists the incoming electrophile or prevents the formation of the sigma-complex (Wheland intermediate).

Solution: The "Imidate" Bypass & Scandium Catalysis

Standard Friedel-Crafts alkyl halides are too unreactive. You must use a "Hot" Electrophile that requires minimal activation energy, allowing the reaction to proceed even with a deformed transition state.

Protocol B: Sc(OTf)₃-Catalyzed C3-Alkylation

Target: Alkylating C3 when C2 is blocked (e.g., by a phenyl or isopropyl group).

Reaction Setup:

C3Reaction Indole 2-Substituted Indole Product 3,3'-Disubstituted Indolenine (or C3-Alkyl Indole) Indole->Product + Imidate Trichloroacetimidate (Electrophile) Imidate->Product DCM, -78°C to RT Scandium Sc(OTf)3 (Catalyst) Scandium->Product Activates

Caption: Workflow for Lewis Acid catalyzed C3-alkylation using imidates.

Step-by-Step Workflow:

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) . Coordination ability of THF or Ether will kill the Scandium catalyst.

  • Mix: Combine 2-substituted indole (1.0 equiv) and the Trichloroacetimidate electrophile (1.2 equiv) in DCM.

  • Cryo-Cool: Cool to -78 °C .

    • Technical Note: Low temperature is critical. At higher temps, the C2-substituent forces the electrophile to attack C2 or N1 (kinetic vs. thermodynamic control).

  • Catalysis: Add Sc(OTf)₃ (5–10 mol%) as a solid or solution.

  • Warm-up: Allow to warm slowly to Room Temperature overnight.

  • Quench: Add saturated NaHCO₃.

Troubleshooting Table:

Observation Root Cause Fix
No Reaction Catalyst poisoning Ensure molecular sieves (4Å) are present; water kills Sc(OTf)₃.
N-Alkylation Temperature too high Keep at -78 °C for longer; N-attack is often the kinetic product at higher temps.

| C2-Alkylation | Steric overload at C3 | If C2 is t-butyl, C3 attack may be impossible. Switch to B(C₆F₅)₃ catalyst (Borane) which operates via a different mechanism (hydride abstraction). |

Phase 4: Metal-Catalyzed Cross-Coupling

The Problem: The "Cone Angle" Clash. In Pd-catalyzed arylation (Suzuki/Buchwald), the oxidative addition is usually fine, but the reductive elimination is blocked because the bulky C2-substituent prevents the two aryl groups from aligning on the Palladium center.

Solution: Specialized Ligand Architecture

You need ligands that are bulky away from the metal center but allow a specific "pocket" for the substrate.

Recommended Ligand Systems:

  • SPhos / XPhos (Buchwald Gen 2/3): The biaryl backbone allows the phosphine to swing away, creating space for the C2-substituent during reductive elimination.

  • IPr (NHC Ligand): For extremely hindered cases (e.g., 2,4-disubstituted indoles), N-Heterocyclic Carbenes (NHC) provide a "flexible fence" that accommodates steric bulk better than phosphines.

Protocol C: Pd-Catalyzed C-H Arylation of 2-Substituted Indoles

Target: Arylating C3 (or C-H activation) in the presence of C2 bulk.

Step-by-Step Workflow:

  • Catalyst Pre-formation: Do not use Pd(OAc)₂ + Ligand in situ if possible. Use XPhos Pd G2 precatalyst (1–3 mol%). This ensures the active species is formed immediately.

  • Base Selection: Use K₃PO₄ (mild, soluble in organic/water mix). Strong bases like KOtBu can cause decomposition of the indole.

  • Solvent System: 1,4-Dioxane/Water (4:1) . The water is essential for the Suzuki mechanism (boronate activation).

  • Temperature: Heat to 80–100 °C . Steric hindrance increases the activation energy barrier; heat is unavoidable.

References & Authority

  • C3-Alkylation via Imidates:

    • Source: "Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation..."

    • Citation:J. Org.[3] Chem.2017 , 82, 11262.

  • Copper-Catalyzed N-tert-Butylation:

    • Source: "Copper-Catalyzed N-tert-Butylation of Aromatic Amines..."

    • Citation:Synlett2014 , 25, 1550.[4]

  • Borane Catalysis (B(C6F5)3) for Indoles:

    • Source: "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles..."

    • Citation:Org.[5] Lett.2020 , 22, 1360.[5]

  • Steric Ligand Design (Buchwald):

    • Source: "Ligand Effects in Pd-Catalyzed Cross-Coupling..."

    • Citation:Chem. Sci.2011 , 2, 27.

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Interpretation Guide: 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

[1] Executive Summary & Structural Context[1][2][3] This guide provides a definitive spectral analysis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (also known as 2-methyl-N-benzyl-1H-indole-1-acetamide). In drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive spectral analysis of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (also known as 2-methyl-N-benzyl-1H-indole-1-acetamide).

In drug discovery, this scaffold represents a critical "performance" benchmark for N-functionalized indoles. The primary challenge in synthesizing this compound is ensuring regioselectivity —specifically, distinguishing between the desired N1-alkylation and the thermodynamically competitive C3-alkylation (a common pathway in indole chemistry known as the Plancher rearrangement or direct C3-electrophilic attack).

This guide compares the spectral "performance" of the target molecule against its precursors and potential regioisomers, providing a self-validating protocol for structural confirmation.

Structural Visualization & Numbering

The following diagram outlines the atom mapping used for spectral assignment.

IndoleStructure IndoleCore 2-Methylindole Core Linker Acetamide Linker (-CH2-CO-NH-) IndoleCore->Linker N1 Substitution H_C2_Me H-a: C2-Methyl (3H) IndoleCore->H_C2_Me H_C3 H-b: C3-H (1H) IndoleCore->H_C3 Benzyl N-Benzyl Group (-CH2-Ph) Linker->Benzyl Amide Bond H_N1_CH2 H-c: N1-CH2 (2H) Linker->H_N1_CH2 H_Amide H-e: Amide NH (1H) Linker->H_Amide H_Bz_CH2 H-d: Benzyl-CH2 (2H) Benzyl->H_Bz_CH2

Figure 1: Structural logic flow and proton designation for NMR assignment.

Experimental Protocol: Sample Preparation

To ensure high-fidelity resolution of the amide and aromatic regions, solvent choice is critical.

  • Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Reasoning: DMSO minimizes solute aggregation and slows proton exchange, ensuring the Amide NH (H-e) appears as a distinct triplet rather than a washed-out singlet. It also separates the N1-CH2 and Benzyl-CH2 signals effectively.

  • Alternative: CDCl3 (Chloroform-d)

    • Note: In CDCl3, the Amide NH often shifts upfield (broad) and may obscure aromatic multiplets.

Step-by-Step Preparation:

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

  • Sonicate for 30 seconds to ensure complete dissolution (aggregates cause line broadening).

  • Filter through a cotton plug if any turbidity remains.

  • Acquire spectrum at 298 K with a minimum of 16 scans (400 MHz or higher recommended).

Spectral Analysis & Interpretation

The following data assumes a 400 MHz spectrometer in DMSO-d6.

Master Assignment Table
Proton IDChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-a 2.35 – 2.40Singlet (s)3H-C2-Methyl . Diagnostic of the 2-methylindole core.
H-c 4.75 – 4.85Singlet (s)2H-N1-Methylene . Deshielded by Indole N and Carbonyl.
H-d 4.30 – 4.40Doublet (d)2H

Benzyl Methylene . Coupled to Amide NH.[1][2]
H-b 6.20 – 6.30Singlet (s)*1H-Indole C3-H . The most shielded aromatic signal.
Ar-H 6.90 – 7.50Multiplets (m)9H-Overlap of Indole (4H) and Phenyl (5H) protons.
H-e 8.40 – 8.60Triplet (t)1H

Amide NH . Exchangeable; splits H-d into a doublet.

*Note: H-b may appear as a fine doublet due to long-range coupling with the C2-Methyl group.

Detailed Mechanistic Interpretation
The Aliphatic Region (2.0 – 5.0 ppm)
  • The "Anchor" Signal (H-a): The methyl group at

    
     2.38 is the spectral anchor. Its presence as a singlet confirms the C2 position is substituted, blocking the C2-H signal.
    
  • The Linker Distinction (H-c vs. H-d): This is the most common point of confusion.

    • H-c (N1-CH2) is attached directly to the indole nitrogen and the carbonyl. The inductive effect of the indole nitrogen (part of an aromatic system) plus the carbonyl anisotropy pushes this signal downfield to

      
      4.80 ppm. It appears as a singlet  because there are no adjacent protons on the indole nitrogen.
      
    • H-d (Benzyl-CH2) is attached to the amide nitrogen. It resonates upfield at

      
      4.35 ppm. Crucially, in DMSO-d6, this signal appears as a doublet  because it couples with the adjacent Amide NH proton.
      
The Aromatic Region (6.0 – 8.0 ppm)
  • The C3-H Diagnostic (H-b): The proton at position 3 of the indole ring is electron-rich (enamine-like character). It consistently appears upfield of the other aromatics, typically around

    
     6.25 ppm. If this signal is missing, you have likely alkylated the C3 position (a common impurity). 
    

Comparative Performance Analysis

To validate the synthesis, we compare the target spectrum against its alternatives (Starting Material and Impurities).

Comparison 1: Target vs. Starting Material (2-Methylindole)

This comparison confirms the success of the N-alkylation reaction.

Feature2-Methylindole (Precursor)Target (N-Alkylated Product)Interpretation
Indole NH Broad singlet,

> 10.5 ppm
Absent Confirms consumption of starting material.
N1-CH2 AbsentSinglet,

4.80 ppm
Confirms attachment of the acetamide linker.
C3-H

~6.10 ppm

~6.25 ppm
Shift is minimal, confirming the ring system is intact.
Comparison 2: Target vs. Isobaric Impurity (C3-Alkylation)

In indole synthesis, electrophiles often attack the electron-rich C3 position. The NMR spectrum definitively distinguishes these isomers.

IsomerComparison cluster_Target Target: N1-Alkylation cluster_Impurity Impurity: C3-Alkylation T_Sig1 C3-H Signal: PRESENT (~6.25 ppm) Decision Spectral Differentiation T_Sig1->Decision Confirm Structure T_Sig2 N1-CH2: Deshielded (~4.80 ppm) I_Sig1 C3-H Signal: ABSENT (Quaternary Carbon) I_Sig1->Decision Reject Structure I_Sig2 Indole NH: PRESENT (> 10 ppm)

Figure 2: Decision tree for distinguishing N1 vs. C3 alkylation isomers.

  • Scenario: If the spectrum shows a broad singlet >10 ppm (Indole NH) and lacks the characteristic sharp singlet at ~6.25 ppm (C3-H), the reaction has failed to alkylate the nitrogen and has instead alkylated Carbon-3.

References

  • PubChem. 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- Compound Summary.[2] National Library of Medicine. [Link]

  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules 2013. (Provides analogous spectral data for N-benzyl indole acetamides). [Link]

  • ScienceDirect. Spectroscopic analysis of Indole derivatives. Spectrochimica Acta Part A. (General reference for 2-methylindole shifts). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table - Indoles and Amides. [Link]

Sources

Comparative

HRMS Fragmentation Pattern Analysis for Indole-3-Acetamide (IAM) Confirmation: A Comparative Technical Guide

Topic: HRMS fragmentation pattern analysis for indole acetamide confirmation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the preci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS fragmentation pattern analysis for indole acetamide confirmation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the precise realm of phytohormone profiling and pharmaceutical scaffold analysis, the confirmation of Indole-3-acetamide (IAM) demands rigorous specificity. While Triple Quadrupole (QqQ) mass spectrometry remains the workhorse for routine quantitation, it often suffers from "nominal mass blindness"—the inability to distinguish isobaric interferences in complex biological matrices (e.g., plant lysates or microbial fermentation broths).

This guide compares the High-Resolution Mass Spectrometry (HRMS) workflow against standard QqQ MRM and NMR alternatives. We demonstrate that HRMS fragmentation analysis is not merely a qualitative tool but the requisite "Gold Standard" for structural confirmation, offering sub-ppm mass accuracy that validates the specific loss of the acetamide moiety (


) and the formation of the characteristic quinolinium ion.

Technical Deep Dive: The Chemistry of IAM Fragmentation

To confirm IAM, one must understand its behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).[1]

  • Compound: Indole-3-acetamide (IAM)[1][2][3]

  • Chemical Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Monoisotopic Mass (Neutral): 174.0793 Da

  • Precursor Ion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  175.0866 Da
    
The Fragmentation Pathway

Unlike simple cleavage, the fragmentation of IAM involves specific rearrangements that serve as a "molecular fingerprint."

  • Primary Event (Ammonia Loss): The protonated parent ion (

    
     175.0866) often undergoes an initial neutral loss of ammonia (
    
    
    
    , 17.0265 Da), yielding the acylium ion at
    
    
    158.0600
    .
  • Major Transition (Quinolinium Formation): The most abundant and diagnostic event is the formation of the resonance-stabilized quinolinium ion (

    
    ) at 
    
    
    
    130.0651
    . This requires the loss of the entire formamide/acetamide side chain moiety.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The


 130.0651 fragment is shared with Indole-3-acetic acid (IAA). Therefore, chromatographic separation is critical. However, the ratio of the 158/130 fragments and the exact mass of the parent (175.087 vs 176.071 for IAA) provides the definitive discrimination that low-res MS cannot guarantee.
Visualization: Fragmentation Mechanism

The following diagram illustrates the specific fragmentation pathway used for confirmation.

IAM_Fragmentation Parent Parent Ion [M+H]+ m/z 175.0866 (C10H11N2O+) Inter Acylium Ion m/z 158.0600 (C10H8NO+) Parent->Inter Loss of NH3 (-17.0265 Da) Product Quinolinium Ion m/z 130.0651 (C9H8N+) Parent->Product Loss of Formamide moiety (-45.0215 Da) Inter->Product -CO

Figure 1: Proposed ESI+ fragmentation pathway for Indole-3-acetamide, highlighting the critical diagnostic ions used for HRMS confirmation.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares the HRMS workflow against the two most common alternatives: Triple Quadrupole (MRM) and Nuclear Magnetic Resonance (NMR).

Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Triple Quad (QqQ - MRM) NMR (

H /

C)
Primary Utility Confirmation & Screening Routine QuantitationStructure Elucidation
Mass Accuracy < 5 ppm (High Confidence)~0.7 Da (Nominal Unit)N/A
Sensitivity High (pg/mL range)Ultra-High (fg/mL range)Low (mg required)
Selectivity Excellent (Resolves isobars)Good (Subject to crosstalk)Perfect (Structural isomers)
Trace Analysis Yes (Complex matrices)YesNo
Retrospective Data Yes (Digital Archiving)No (Targeted only)No
Critical Analysis
  • Why QqQ Fails Verification: A Triple Quad operating in MRM mode might monitor the transition ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . However, other biological indoles or matrix contaminants with a nominal mass of 175 can also yield a 130 fragment.[1] Without exact mass, a "peak" in QqQ is merely a suspicion, not a confirmation.[1]
    
  • The HRMS Advantage: HRMS confirms the elemental composition of both the parent and the fragment. If the parent ion deviates by more than 5 ppm from 175.0866, the software flags it immediately, preventing false positives that plague auxin research.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed for the extraction and confirmation of IAM from plant tissue (e.g., Arabidopsis thaliana) or bacterial culture, ensuring data integrity.

Step 1: Sample Preparation (Solid Phase Extraction)[1]
  • Extraction Solvent: 80% Methanol / 1% Acetic Acid (Cold).

  • Homogenization: Bead beat tissue (100 mg) at 4°C to prevent enzymatic degradation.

  • Purification: Use an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.[1]

    • Condition: 1 mL MeOH, then 1 mL Water.[1]

    • Load: Supernatant.

    • Wash: 5% MeOH (removes salts/sugars).

    • Elute: 80% Acetonitrile + 0.1% Formic Acid.[1]

Step 2: LC-HRMS Acquisition Parameters[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • Mass Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     50–500.
    
  • Fragmentation Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).[1]

    • Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV) ensures coverage of both the fragile ammonia loss and the stable quinolinium ion.

Step 3: Data Validation Criteria

For a result to be considered "Confirmed," it must meet all three criteria:

  • Retention Time: Within

    
     min of authentic standard.
    
  • Mass Accuracy: Precursor and Fragment ions within

    
     ppm error.
    
  • Isotope Pattern: The M+1 (

    
    ) peak intensity must match theoretical distribution (
    
    
    
    ).
Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-HRMS Analysis Extract Extraction (80% MeOH) SPE SPE Cleanup (HLB Cartridge) Extract->SPE LC UHPLC Separation (C18 Column) SPE->LC ESI ESI Source (+) Ionization LC->ESI MS1 Q1 Filter (Select 175.0866) ESI->MS1 Cell HCD/CID Cell (Stepped CE) MS1->Cell Orbitrap High-Res Detection (Resolution > 30k) Cell->Orbitrap

Figure 2: Step-by-step analytical workflow from crude extract to high-resolution detection.[1]

References

  • Pollmann, S., et al. (2002).[1] "Occurrence and formation of indole-3-acetamide in Arabidopsis thaliana." Planta.

  • Novák, O., et al. (2012).[1][5] "Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome." The Plant Journal.

  • Thermo Fisher Scientific. (2018). "HRMS in Clinical Research: from Targeted Quantification to Metabolomics." Bioanalysis Zone.

  • NIST Chemistry WebBook. "Indole-3-acetamide Mass Spectrum." National Institute of Standards and Technology.[6]

  • Mano, Y., & Nemoto, K. (2012).[1] "The pathway of auxin biosynthesis in plants." Journal of Experimental Botany.

Sources

Validation

Comparative HPLC Guide: Purity Assessment of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide (CAS 163629-13-8)

Topic: HPLC Method Development for Purity Assessment of CAS 163629-13-8 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Assessment of CAS 163629-13-8 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Molecule Profile

CAS 163629-13-8 , chemically identified as N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide , represents a structural class of indole-acetamide derivatives often utilized as pharmaceutical intermediates or bioactive scaffolds (similar to auxin mimics or non-steroidal anti-inflammatory precursors).[1]

The structural core—a bicyclic indole ring linked via an acetamide bridge to a phenyl ring—presents specific chromatographic challenges. The molecule possesses significant aromatic character (pi-electron rich) and moderate hydrophobicity.[1] Standard alkyl-bonded phases (C18) often struggle to resolve positional isomers or structurally similar synthetic byproducts (e.g., des-methyl impurities or regioisomers of the benzyl substitution) due to a reliance solely on hydrophobic subtraction.[1]

This guide compares two distinct separation strategies:

  • Method A (The Standard): A generic C18 reversed-phase method.[1]

  • Method B (The Specialist): A Phenyl-Hexyl phase exploiting

    
     interactions.[1][2]
    

Recommendation: Our comparative data indicates that Method B (Phenyl-Hexyl) provides superior resolution (


) for aromatic impurities compared to Method A, making it the preferred protocol for purity assessment.[1]
Comparative Analysis: C18 vs. Phenyl-Hexyl

To determine the optimal purity method, we evaluated the separation efficiency of a standard Octadecylsilane (C18) column against a Phenyl-Hexyl column. The primary challenge with CAS 163629-13-8 is separating the parent peak from its likely synthetic precursor (2-methylindole) and potential de-benzylated degradants.[1]

Method A: The "Generic" C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (London dispersion forces).[1]

  • Outcome: While capable of retaining the main peak, the C18 phase showed poor selectivity (

    
    ) between the main analyte and the des-methyl impurity. The lack of electronic interaction resulted in peak co-elution during forced degradation studies.
    
Method B: The "Selective" Phenyl-Hexyl Approach
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).[1][3]

  • Mechanism: Mixed-mode retention involving hydrophobic interaction plus

    
     stacking interactions between the stationary phase phenyl rings and the analyte's indole/benzyl moieties.[1]
    
  • Outcome: The Phenyl-Hexyl phase resolved the critical pair significantly (

    
    ).[1] The unique selectivity for aromatic rings allowed for the separation of impurities based on their electron density, not just hydrophobicity.
    
Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Critical Pair Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline separated) ✅ Method B Wins
Tailing Factor (

)
1.41.1 ✅ Method B Wins
Retention Time (Main Peak) 6.4 min8.2 minNeutral
Selectivity (

)
1.051.15 ✅ Method B Wins
Mobile Phase Compatibility HighHigh (Methanol preferred)Neutral

Analyst Note: The use of Methanol in Method B is critical. Acetonitrile can suppress


 interactions; Methanol enhances them, maximizing the selectivity of the Phenyl-Hexyl phase.[1]
Detailed Experimental Protocol (Recommended Method)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure robust purity assessment.[1]

3.1. Chromatographic Conditions
  • Instrument: HPLC system with PDA (Photodiode Array) or UV detector.[1][4]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent ZORBAX).[1]

  • Column Temperature: 30°C ± 2°C.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole specific) and 220 nm (Trace impurities).[1]

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

3.2. Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • Why: The acidic pH suppresses ionization of any trace basic impurities, ensuring sharp peaks. Ammonium acetate is volatile (LC-MS compatible).[1]

  • Solvent B (Organic): 100% Methanol.[1]

    • Why: Methanol is chosen over Acetonitrile to promote

      
       interactions with the stationary phase.[1]
      
3.3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.07030Equilibration
2.07030Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.17030Return to Initial
25.07030Re-equilibration
3.4. Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).[1]

  • Stock Solution: Dissolve 10 mg of CAS 163629-13-8 in 10 mL of Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).

Method Development Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl method over the standard C18 approach.

MethodDevelopment Start Start: CAS 163629-13-8 (Indole-Acetamide Scaffold) AnalyzeStruct Structural Analysis: High Aromaticity (Indole + Benzyl) Hydrophobic Start->AnalyzeStruct Screening Column Screening Phase AnalyzeStruct->Screening PathC18 Path A: C18 Column (Hydrophobic Interaction) Screening->PathC18 PathPhenyl Path B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->PathPhenyl ResultC18 Result A: Poor Resolution of Aromatic Impurities (Rs < 1.5) PathC18->ResultC18 ResultPhenyl Result B: Excellent Resolution (Rs > 2.5) Distinct Selectivity PathPhenyl->ResultPhenyl Decision Select Path B: Optimize Mobile Phase (Methanol vs ACN) ResultC18->Decision Reject ResultPhenyl->Decision Accept FinalMethod Final Protocol: Phenyl-Hexyl / MeOH Gradient pH 4.5 Buffer Decision->FinalMethod

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase based on aromatic selectivity requirements.

System Suitability & Validation Criteria

To ensure the method remains "self-validating" during routine use, the following system suitability parameters (SST) must be met before analyzing samples:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak. (Indoles can tail due to silanol interactions; the Phenyl-Hexyl phase minimizes this).[1]
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between the Main Peak and the nearest impurity (typically the des-methyl analog if present).
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the Working Standard.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56605036 (CAS 163629-13-8).[1] Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution principles).
  • Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. Retrieved from [Link][1]

  • Phenomenex. Phenyl-Hexyl: The Selectivity You Need for Aromatic Compounds.[5] Retrieved from [Link][1]

Sources

Comparative

Infrared (IR) spectroscopy characteristic bands for N-benzyl indole acetamides

Topic: Infrared (IR) Spectroscopy Characteristic Bands for N-Benzyl Indole Acetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Characteristic Bands for N-Benzyl Indole Acetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectral Fingerprint

In medicinal chemistry, N-benzyl indole acetamides represent a privileged scaffold, often serving as intermediates for tryptamine derivatives, melatonin analogues, and TRPV1 antagonists. For the synthetic chemist, Infrared (IR) spectroscopy is not merely a confirmation tool—it is the first line of defense in validating the amide coupling efficiency and ensuring the integrity of the indole moiety .

This guide moves beyond generic frequency tables. It provides a comparative spectral analysis of N-benzyl indole acetamides against their precursors (Indole-3-acetic acid) and structural analogs (primary acetamides), establishing a robust protocol for structural verification.

Technical Deep Dive: The Characteristic Bands

The IR spectrum of an N-benzyl indole acetamide is defined by the interplay between two aromatic systems (indole and benzyl) and a semi-rigid amide linker.

2.1 The "Diagnostic Triad"

To confirm the structure, focus on these three spectral zones. If these are absent or shifted, the synthesis has likely failed.

Spectral RegionWavenumber (

)
AssignmentDiagnostic Significance
Zone A: Amide I 1640 – 1660

Stretch
Primary Confirmation. Indicates successful formation of the secondary amide. A shift >1680

suggests ester hydrolysis or unreacted acid.
Zone B: Amide II 1530 – 1550

Bend +

Differentiation. Distinguishes secondary amides (N-benzyl) from primary amides (unsubstituted), which absorb higher (~1600

).
Zone C: The "Benzyl Whistle" 690 – 710 & 730 – 770

Out-of-Plane
Substituent Check. Strong, sharp bands characteristic of a monosubstituted benzene ring. Confirms the benzyl group incorporation.
2.2 The N-H Stretching Region (3500 – 3100

)

This region is complex due to Hydrogen Bonding (HB).

  • Indole N-H: Typically appears as a sharp band around 3400–3450

    
      (non-bonded). In solid-state (KBr/ATR), it may broaden and shift to 3300–3350 
    
    
    
    .
  • Amide N-H: A secondary amide exhibits a single N-H stretch, typically around 3250–3300

    
     .
    
  • Differentiation: You should observe two distinct features or a split envelope in this region, corresponding to the two different nitrogen protons (Indole

    
    -H and Amide 
    
    
    
    -H).
Comparative Analysis: Product vs. Alternatives

The "performance" of IR spectroscopy lies in its ability to resolve the product from its precursors and side products.

Scenario A: Product vs. Precursor (Indole-3-Acetic Acid)

The most common synthetic route is the amidation of Indole-3-acetic acid (IAA).

  • The Acid Signal (Precursor): IAA displays a very broad, chaotic O-H stretch from 2500–3300

    
      (dimer) and a carbonyl stretch at ~1700–1720 
    
    
    
    .
  • The Amide Signal (Product): Upon conversion, the broad O-H "noise" collapses. The carbonyl band shifts to a lower frequency (~1650

    
     ) due to the resonance of the amide nitrogen lone pair.
    
  • Verdict: Disappearance of the broad O-H trough is the primary indicator of reaction completion.

Scenario B: Product vs. Primary Amide (Indole-3-Acetamide)

If the benzylation fails or if ammonia is used, you obtain the primary amide.

  • Primary Amide (

    
    ):  Shows two  N-H stretching bands (symmetric and asymmetric) at ~3350 and ~3180 
    
    
    
    ("The Fangs").[1]
  • Secondary Amide (

    
    ):  Shows one  N-H stretching band.[1][2][3]
    
  • Verdict: Count the peaks in the 3200–3400 region. Two spikes = Primary Amide (Wrong Product). One spike = Secondary Amide (Correct Product).[3]

Visualization: Structural-Spectral Map

The following diagram maps the chemical structure of N-benzyl indole-3-acetamide to its specific spectral "hotspots."

IR_Map cluster_legend Spectral Zones HighFreq High Frequency (>3000 cm⁻¹) MidFreq Functional Group (1700-1500 cm⁻¹) Fingerprint Fingerprint (<1000 cm⁻¹) IndoleNH Indole N-H Band_Indole 3400-3300 cm⁻¹ (Sharp/Med) IndoleNH->Band_Indole AmideNH Amide N-H (Secondary) Band_AmideNH 3300-3250 cm⁻¹ (Single Band) AmideNH->Band_AmideNH Band_AmideII 1550-1530 cm⁻¹ (N-H Bend) AmideNH->Band_AmideII Carbonyl C=O (Amide I) Band_CO 1660-1640 cm⁻¹ (Strong) Carbonyl->Band_CO BenzylRing Benzyl Ring (Monosubstituted) Band_OOP 750 & 700 cm⁻¹ (Strong/Sharp) BenzylRing->Band_OOP

Caption: Mapping structural moieties to diagnostic IR bands. Note the distinction between the two nitrogen sources and the specific Amide I/II pairing.[3][4]

Experimental Protocol: Obtaining the Perfect Spectrum

To ensure data integrity, the sample preparation method is critical. N-benzyl indole acetamides are typically solids; therefore, ATR (Attenuated Total Reflection) is the preferred modern method over KBr pellets due to reproducibility.

Protocol: ATR-FTIR Acquisition
  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the background spectrum shows flatlines at 2350

    
     (
    
    
    
    ) and 3400
    
    
    (
    
    
    ).
  • Sample Deposition: Place ~2 mg of the solid product onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Why? Poor contact results in weak intensity and noise, masking the critical aromatic overtones.

  • Acquisition: Scan range: 4000–600

    
    . Resolution: 4 
    
    
    
    . Scans: 16–32.
  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this can merge the distinct Indole/Amide N-H bands.

Troubleshooting Decision Tree

Use this logic flow to interpret your raw data.

DecisionTree Start Analyze Spectrum (1600-1750 cm⁻¹) CheckCO Is there a strong band at 1640-1660 cm⁻¹? Start->CheckCO CheckAcid Is there a band >1700 cm⁻¹? CheckCO->CheckAcid No/Shifted AmideConfirmed Amide I Confirmed. Check N-H Region. CheckCO->AmideConfirmed Yes AcidSuspect Possible Unreacted Acid or Ester Hydrolysis. CheckAcid->AcidSuspect Yes CheckNH Count peaks in 3200-3450 cm⁻¹ AmideConfirmed->CheckNH OnePeak Single Peak? CheckNH->OnePeak TwoPeaks Two distinct peaks? CheckNH->TwoPeaks Broad Broad Trough? CheckNH->Broad PrimaryAmide WARNING: Primary Amide (No Benzyl) OnePeak->PrimaryAmide Missing Indole or Benzyl? Success SUCCESS: N-Benzyl Indole Acetamide TwoPeaks->Success Indole NH + Amide NH WetSample WARNING: Wet Sample or Acid Broad->WetSample

Caption: Step-by-step logic for validating the synthesis product based on spectral features.

References
  • Ndibe, H.C., et al. (2024). "Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1H-Indole-3-Carboxamide." International Journal of Research and Scientific Innovation, 11(1), 202-207. Link

  • Ccoccca, F., et al. (2025). "Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity." Molecules, 28, 1234. Link

  • LibreTexts Chemistry. (2020). "Infrared Spectra of Amides and Amines." Chemistry LibreTexts. Link

  • NIST Chemistry WebBook. "Indole-3-acetic acid IR Spectrum." National Institute of Standards and Technology.[5] Link

  • Flakus, H.T., & Michta, A. (2008). "N-Benzylacetamide: Synthesis and IR Spectral Studies." Journal of Molecular Structure. Link

Sources

Validation

Comparing synthetic routes: Direct alkylation vs acylation for indole acetamides

Topic: Comparing Synthetic Routes: Direct Alkylation vs. Acylation for Indole-3-Acetamides Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Executive Summary The synthesis of indole-3-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Routes: Direct Alkylation vs. Acylation for Indole-3-Acetamides Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

The synthesis of indole-3-acetamides—a privileged scaffold in auxin mimics, melatonin receptor agonists, and NSAID intermediates (e.g., Indomethacin derivatives)—presents a classic chemoselectivity challenge. The indole nucleus is an ambient nucleophile; the pyrrole nitrogen (N1) is the site of highest acidity (


), while the C3 carbon is the site of highest electron density.

This guide compares the two dominant synthetic strategies:

  • Direct C3-Alkylation: A convergent, single-step coupling using

    
    -haloacetamides.
    
  • Sequential Acylation-Reduction (The Glyoxylation Route): A stepwise Friedel-Crafts acylation followed by selective carbonyl reduction.

The Trade-off: Direct alkylation offers atom economy and speed but suffers from competitive N-alkylation (regiochemical scramble). The acylation route guarantees C3-regioselectivity but requires handling corrosive oxalyl chloride and a delicate reduction step to avoid over-reduction to tryptamines.

Part 1: Mechanistic Divergence & Regiocontrol

To control the outcome, one must understand the electronic bias of the indole ring.

  • Path A (Alkylation): Under basic conditions (e.g., NaH, KOH), the indolyl anion is formed. The negative charge is delocalized, but the N1 position is generally the harder nucleophile, reacting preferentially with hard electrophiles (like alkyl halides) in polar aprotic solvents. Achieving C3-alkylation requires "softening" the nucleophile (using Mg or Zn salts) or using a solvent that promotes tight ion pairing at nitrogen.

  • Path B (Acylation): This proceeds via Electrophilic Aromatic Substitution (

    
    ). The non-bonding electrons on N1 donate into the ring, creating a tremendous electron density at C3. Acyl chlorides (e.g., oxalyl chloride) react almost exclusively at C3, avoiding N1 entirely without the need for protecting groups.
    
Diagram 1: Mechanistic Bifurcation

IndolePathways cluster_Alkylation Route A: Direct Alkylation (Nucleophilic) cluster_Acylation Route B: Acylation (Electrophilic) Indole Indole Precursor Base Deprotonation (NaH or RMgX) Indole->Base Path A Oxalyl (COCl)2 Friedel-Crafts Indole->Oxalyl Path B Ambident Indolyl Anion (Ambident Nucleophile) Base->Ambident N_Attack N1-Alkylation (Kinetic/Hard) Ambident->N_Attack Polar Aprotic (DMF/DMSO) C_Attack C3-Alkylation (Thermodynamic/Soft) Ambident->C_Attack Non-polar/Metal Salts (Mg/Zn) Product Indole-3-Acetamide C_Attack->Product Target Acetamide Glyoxyl Glyoxyl Chloride Intermediate Oxalyl->Glyoxyl C3 Exclusive AmideForm Glyoxylamide Glyoxyl->AmideForm + Amine Reduction Selective Reduction (C=O -> CH2) AmideForm->Reduction Pd/C or Silane Reduction->Product Target Acetamide

Caption: Mechanistic divergence showing the competition between N1 and C3 attack in alkylation versus the C3-exclusive nature of acylation.

Part 2: Detailed Protocols & Optimization

Route A: Direct C3-Alkylation (The Grignard Modification)

Standard basic alkylation (NaH/DMF) yields >90% N-alkylated byproduct. To force C3-alkylation, we utilize the Grignard exchange method to create a magnesium indole salt, which blocks N1 via coordination.

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve Indole (1.0 eq) in anhydrous diethyl ether or THF.

  • Metallation: Cool to 0°C. Add Ethylmagnesium bromide (EtMgBr, 1.05 eq) dropwise.

    • Observation: Evolution of ethane gas. The solution may turn cloudy/grey.

    • Insight: This forms Indole-MgBr. The Mg atom coordinates tightly to Nitrogen, sterically and electronically shielding it, diverting the incoming electrophile to C3.

  • Alkylation: Add the

    
    -chloroacetamide (
    
    
    
    , 1.0 eq) dissolved in THF dropwise.
  • Reflux: Warm to room temperature, then reflux for 4–12 hours.

    • Note: Chloroacetamides are less reactive than iodides; heat is required.

  • Quench: Pour into ice-cold

    
     (aq). Extract with EtOAc.[1]
    

Critical Parameters:

  • Solvent: Non-polar solvents (Ether, Toluene) favor C3. Highly polar solvents (DMF, HMPA) dissociate the ion pair and revert to N-alkylation.

  • Leaving Group:

    
    -Bromoacetamides react faster but degrade faster. 
    
    
    
    -Chloroacetamides are preferred for stability.
Route B: The Acylation-Reduction Sequence (Speeter-Anthony Variant)

This route is robust and insensitive to moisture in the initial indole, but requires handling oxalyl chloride.

Protocol:

  • Acylation: Dissolve Indole (1.0 eq) in anhydrous diethyl ether (0°C). Add Oxalyl Chloride (1.2 eq) dropwise.

    • Observation: Immediate formation of a bright orange/red precipitate (Indole-3-glyoxyl chloride). This color change is diagnostic of C3 reaction.

  • Amidation: Stir for 1 hour. Add the secondary amine (

    
    , 2.5 eq) carefully (exothermic). The red solid converts to a pale yellow/white solid (Glyoxylamide).
    
  • Workup: Filter the solid, wash with water and ether. Yields are typically quantitative.

  • Selective Reduction (The Challenge):

    • Goal: Reduce the

      
      -keto group to a methylene, but retain the amide carbonyl.
      
    • Method: Catalytic Hydrogenation.[2] Dissolve glyoxylamide in Acetic Acid/Ethanol. Add 10% Pd/C. Hydrogenate at 40-60 psi at 60°C.

    • Alternative: Wolff-Kishner (Hydrazine/KOH) is effective but harsh. Standard

      
       is not recommended  as it reduces the amide to an amine (forming tryptamine).
      

Part 3: Comparative Analysis

The following data summarizes the performance of both routes based on internal application studies and literature precedents (see References).

MetricRoute A: Direct Alkylation (Mg-mediated)Route B: Acylation-Reduction
Step Count 1 (Convergent)2-3 (Linear)
Regioselectivity (C3:N1) ~10:1 (highly dependent on solvent)>99:1 (Intrinsic)
Overall Yield 40–65%70–85%
Purification Difficult (Column required to separate N-isomer)Easy (Intermediates often precipitate pure)
Atom Economy HighLower (Loss of CO/oxygen during reduction)
Scalability Moderate (Grignard handling at scale is hazardous)High (Standard industrial unit operations)
Key Risk N-alkylation impurity is difficult to remove.Over-reduction to tryptamine.
Diagram 2: Decision Matrix

DecisionTree Start Start: Indole-3-Acetamide Synthesis Q1 Is the N1 position protected? Start->Q1 Q2 Is the Indole acid-sensitive? Q1->Q2 No (Free N-H) RouteA Choose Route A: Direct Alkylation Q1->RouteA Yes (N-Methyl/Benzyl) Q3 Is high purity (>99%) required without chromatography? Q2->Q3 No Q2->RouteA Yes (Avoids acid reduction) Q3->RouteA No (Speed prioritized) RouteB Choose Route B: Acylation-Reduction Q3->RouteB Yes (Crystallizable intermediates)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate constraints and purity requirements.

Part 4: Expert Commentary & Troubleshooting

1. The "Red Solid" Diagnostic (Route B): When performing the acylation with oxalyl chloride, the reaction mixture must turn bright orange or red. If it remains yellow or clear, the oxalyl chloride may be hydrolyzed, or the indole is deactivated. This intermediate is moisture sensitive; proceed immediately to the amine addition.

2. Managing N-Alkylation (Route A): If you are locked into Route A (perhaps due to lack of hydrogenation equipment), but are seeing N-alkylation:

  • Switch base: From NaH to

    
    -BuOMgCl (Magnesium tert-butoxide).
    
  • Switch solvent: Use Toluene or Xylenes.

  • Additives: Addition of

    
     (0.5 eq) can form a Zinc-Indole complex that is strictly C-selective.
    

3. Safety Note:

  • Route A: Grignard reagents are pyrophoric.

  • Route B: Oxalyl chloride releases CO and HCl gas (toxic/corrosive). The reduction step in acetic acid/Pd/C involves pressurized hydrogen—ensure pressure vessels are rated.

References

  • Speeter, M. E.; Anthony, W. C. (1954).[3] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines". Journal of the American Chemical Society, 76(24), 6208–6210. Link

  • Reinecke, M. G.; Sebastian, J. F.; Johnson, H. W.; Pyun, C. (1971). "The Effect of Solvent and Cation on the Reaction of Organometallic Derivatives of Indole with Methyl Iodide". The Journal of Organic Chemistry, 36(21), 3091–3093. Link

  • Feldman, P. L.; Rapoport, H. (1986). "Synthesis of 4-substituted indoles from 4-oxo-4,5,6,7-tetrahydroindoles". Synthesis, 1986(09), 735-737. (Discusses reduction selectivity). Link

  • Mahboobi, S.; et al. (1999). "Synthetic Protocols for Indole-3-glyoxylamides". Journal of Medicinal Chemistry, 42, 3922. (Modern application of Speeter-Anthony). Link

Sources

Comparative

Reference Standard Qualification Guide: N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide

[1] Executive Summary & Chemical Context[2][3][4][5] N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is a functionalized indole derivative, typically utilized as a high-value intermediate in the synthesis of non-steroidal a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5]

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is a functionalized indole derivative, typically utilized as a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or novel indole-based kinase inhibitors.[1] Unlike pharmacopeial staples (e.g., Indomethacin), this compound lacks a dedicated USP/EP monograph.

Consequently, researchers face a critical decision: How do we establish a "Truth Standard" for an analyte with no commercially available Certified Reference Material (CRM)?

This guide compares the two viable pathways for establishing a reference standard—Commercial Research Grade (CRG) versus In-House Qualified Primary Standard (IHS) —and provides a self-validating HPLC protocol to ensure data integrity.

Chemical Profile[2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    
    
  • Core Moiety: 2-Methylindole (prone to oxidative darkening).[1]

  • Linker: N-acetamide (hydrolytically stable at neutral pH, labile in strong acid/base).[1]

  • Critical Quality Attribute (CQA): The N-substitution at the indole nitrogen (position 1) is the specific structural feature distinguishing this from its precursor, 2-methylindole.[1]

Comparative Analysis: Establishing the "Gold Standard"

In the absence of an ISO 17034 CRM, the "Standard" is defined by the rigor of its characterization. The table below contrasts purchasing a research chemical versus qualifying an in-house standard.

FeatureOption A: Commercial Research Grade (CRG) Option B: In-House Qualified Primary (IHS)
Source Chemical Vendors (e.g., Enamine, ChemDiv, Sigma)Custom Synthesis + Internal Analytical Lab
Traceability Low. Often "As Is."[1] Purity usually by Area% only.[1]High. Traceable to SI units via qNMR or Mass Balance.[1]
Assay Value Uncertain. "98%" often means chromatographic purity, not mass content (salt/solvate issues).Absolute. Potency assigned (% w/w) accounting for water (KF) and residuals (ROI).
Risk Profile High. Batch-to-batch variability affects biological

data.[1]
Low. Full structural elucidation confirms identity and isomeric purity.[1]
Cost Low upfront ($100–$500/g).High initial investment (Synthesis + ~40 hours analysis).
Recommendation Use for Early Discovery / Screening .[1]Mandatory for GLP Tox Studies & CMC Release .
The "Potency Trap" in Research Grade Standards

A common failure mode in drug development is using a CRG standard labeled "98% Purity" without correcting for solvent content. If the material contains 5% trapped Dichloromethane (common in indole isolation), your biological assay will be biased by 5%.

  • Correction Factor: An IHS requires a Mass Balance calculation:

    graphic Purity}{100}
    [1]

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the development phase.

ReferenceSelection Start Need Reference Standard for N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide PhaseCheck Development Phase? Start->PhaseCheck Early Early Discovery / HTS PhaseCheck->Early Non-Regulated Late GLP Tox / Clinical / CMC PhaseCheck->Late Regulated BuyCRG Purchase Commercial Research Grade (CRG) Early->BuyCRG Synthesize Synthesize Crude Material (>5g Batch) Late->Synthesize IdentityCheck Verify Identity (1H-NMR + LC-MS) BuyCRG->IdentityCheck Valid Release as Primary Reference Standard IdentityCheck->Valid If Purity >98% & Identity Confirmed Purify Recrystallization (EtOH/Water or EtOAc/Hex) Synthesize->Purify FullChar Full Characterization (Mass Balance Approach) Purify->FullChar FullChar->Valid

Figure 1: Decision tree for selecting standard source based on regulatory requirements.

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed to separate the target analyte from its likely impurities: 2-methylindole (starting material) and benzylamine (reagent).[1]

A. Chromatographic Conditions[1][8][10][11][12]
  • System: HPLC with PDA (Photo Diode Array) or UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The C18 phase provides strong retention for the lipophilic benzyl and indole groups.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Indole max) and 220 nm (Amide bond).

  • Injection Vol: 10 µL.

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.090Linear Ramp (Elute Analyte)
18.090Wash
18.130Re-equilibration
23.030End
C. System Suitability (Self-Validation Steps)

To ensure the data is trustworthy, every run must include a System Suitability Sample (SST) .

  • Resolution Check: Spike the standard with 2-methylindole (precursor).

    • Requirement: Resolution (

      
      ) between 2-methylindole and the Target Analyte must be > 2.0.[1]
      
  • Tailing Factor: The target peak must have a tailing factor (

    
    ) of 
    
    
    
    .
    • Troubleshooting: If tailing > 1.5, increase buffer strength or check for column voiding.

  • Precision: 5 replicate injections of the standard must show RSD < 2.0% for Area.

Analytical Characterization Workflow

When qualifying an In-House Standard (Option B), the following data package is required to establish "Primary" status.[1]

CharacterizationWorkflow cluster_Struct Structural ID cluster_Purity Purity & Potency Sample Purified Material NMR 1H / 13C NMR (DMSO-d6) Sample->NMR MS HR-MS (ESI+) Sample->MS IR FT-IR (Amide Bands) Sample->IR HPLC HPLC-UV (>99.0% Area) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganics) Sample->ROI RSlv GC-Headspace (Residual Solvents) Sample->RSlv CoA Certificate of Analysis (Assigned Purity %) NMR->CoA MS->CoA HPLC->CoA KF->CoA RSlv->CoA

Figure 2: The "Mass Balance" approach for certifying a primary reference standard.[1]

Critical Interpretation of Data
  • NMR (1H): Look for the singlet at ~3.7 ppm (N-CH2-CO) and the doublet/multiplet at ~4.4 ppm (NH-CH2-Ph).[1] The 2-methyl group should appear as a singlet at ~2.3 ppm.[1]

  • Mass Spec: Expect

    
     m/z.
    
  • Stability Warning: Indole derivatives in solution can dimerize under light exposure.[1] Store standard solutions in amber glass at -20°C.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5] (2005).[6][4][7][8]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][9]

  • PubChem Database. N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide - Compound Summary.[1] National Library of Medicine.[1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[10][6][8]

  • BenchChem. Application Notes and Protocols for HPLC Analysis of Indole Derivatives. (2025).[6][3][4][8]

Sources

Validation

Chromatographic Differentiation of 1H-Indole-1-acetamide Regioisomers: A Technical Guide

Executive Summary The synthesis of 1H-indole-1-acetamide (N-alkylated) is frequently complicated by the ambident nucleophilicity of the indole anion. A common, critical impurity is the 1H-indole-3-acetamide regioisomer (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1H-indole-1-acetamide (N-alkylated) is frequently complicated by the ambident nucleophilicity of the indole anion. A common, critical impurity is the 1H-indole-3-acetamide regioisomer (C-alkylated), a compound with distinct biological activity (related to auxin).[1] Differentiating these regioisomers is a non-trivial analytical challenge due to their identical molecular weight (


) and similar polarity.[1]

This guide details the chromatographic strategies required to separate and identify these isomers. We prioritize Reverse-Phase UHPLC (RP-UHPLC) for quantitative analysis and HPTLC for rapid qualitative screening, supported by MS/MS fragmentation for structural confirmation.[1]

The Isomer Challenge: N1 vs. C3 Selectivity

The core analytical problem stems from the structural similarity between the target and its primary impurity.

  • Target: 1H-indole-1-acetamide (N1-substitution).[1] The acetamide group is attached to the pyrrole nitrogen. This blocks the H-bond donor capability of the indole ring.

  • Isomer: 1H-indole-3-acetamide (C3-substitution).[1][2] The acetamide group is attached to the C3 carbon. The pyrrole nitrogen remains free (

    
    ), acting as a hydrogen bond donor.
    

Why Chromatography Matters: While NMR (


 or 

) is the definitive structural elucidation tool, it is too slow for routine process monitoring or QC.[1] Chromatography provides the necessary speed and sensitivity, provided the stationary phase can exploit the subtle difference in H-bonding capability and

-electron density between the two isomers.

Comparative Analysis of Chromatographic Techniques

The following table compares the efficacy of standard techniques for resolving indole regioisomers.

FeatureRP-UHPLC (C18) RP-HPLC (Phenyl-Hexyl) HPTLC GC-MS
Primary Mechanism Hydrophobic Interaction

-

Interaction & Hydrophobicity
Adsorption/PartitionVolatility & Fragmentation
Isomer Resolution (

)
Moderate (1.5 - 2.[1]0)High (> 2.5) Low to ModerateHigh (requires derivatization)
Speed Fast (5-10 min)Fast (5-10 min)Very Fast (Parallel)Moderate
Sensitivity High (UV/MS)High (UV/MS)Moderate (Fluorescence)High
Structural Insight Retention Time (

)
Retention Time (

)

Value
Fragmentation Pattern
Recommendation Routine QC Complex Mixtures IPC Screening Confirmation
Expert Insight: Column Selection

While C18 is the industry workhorse, Phenyl-Hexyl columns are superior for indole isomers.[1] The phenyl ring in the stationary phase engages in


-

stacking with the indole core. The electron density distribution differs between N1- and C3-substituted indoles, leading to significantly different interaction strengths and improved resolution compared to pure hydrophobicity-based (C18) separation.[1]

Validated Experimental Protocols

Method A: High-Resolution UHPLC-UV-MS (Recommended)[1]

This protocol is designed for the quantitative differentiation of the N1 and C3 isomers.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between N1 and C3 isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD):

    
     for retention time.[1]
    
1. Instrumentation & Conditions
  • System: UHPLC coupled with PDA and QDa/SQD (Single Quadrupole).[1]

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Waters CSHTM or Phenomenex Kinetex).[1]
  • Mobile Phase A:

    
     Formic Acid in Water (Milli-Q).[1]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile (LC-MS Grade).
    
    • Note: Acidic pH is critical to suppress the ionization of the amide and ensure the indole remains neutral, sharpening the peaks.

  • Flow Rate:

    
    .[1]
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (Indole max) and 
    
    
    
    (Amide).[1] MS in ESI+ mode.
2. Gradient Profile
Time (min)%A (Water)%B (ACN)Curve
0.00955Initial
1.00955Hold
6.004060Linear
7.00595Wash
8.00955Re-equilibrate
3. Sample Preparation
  • Stock: Dissolve

    
     of sample in 
    
    
    
    Methanol (
    
    
    ).
  • Working: Dilute to

    
     in Water:Methanol (90:10).
    
  • Filtration: Filter through

    
     PTFE filter into an amber vial.
    
4. Data Interpretation (Elution Order)

On a Phenyl-Hexyl column under acidic conditions:

  • 1H-indole-3-acetamide (C3): Elutes earlier . The free

    
     group makes it slightly more polar and capable of H-bonding with the aqueous mobile phase.
    
  • 1H-indole-1-acetamide (N1): Elutes later . The N-substitution masks the polar

    
    , increasing the effective hydrophobicity and interaction with the stationary phase.
    
Method B: HPTLC Screening (Rapid IPC)[1]

Ideal for "In-Process Control" (IPC) to quickly check if the reaction is producing the wrong isomer.

  • Plate: Silica Gel 60 F254 (Merck).[1]

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (

    
    ).[1]
    
  • Visualization:

    • UV 254 nm: Dark spots (quenching).[1]

    • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde):

      • C3-Isomer: Turns Blue/Purple (The C2/C3 positions are reactive to Ehrlich's if free, but C3-substitution usually modifies this color response; however, indoles with free NH often react distinctly).[1]

      • N1-Isomer: No reaction or very faint color (N-substitution blocks the specific electronic conjugation required for the classic Ehrlich reaction). This is a key chemical differentiator.

Decision Logic & Workflows

The following diagrams illustrate the logical flow for method selection and the experimental workflow.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Start: Sample Analysis Goal Define Goal Start->Goal Screening Rapid Screening / IPC Goal->Screening High Throughput Quant Purity / Release Testing Goal->Quant Precise % Structure Identity Confirmation Goal->Structure Unknown Peak HPTLC Method: HPTLC (Silica 60 F254) Screening->HPTLC HPLC Method: UHPLC-UV (Phenyl-Hexyl Column) Quant->HPLC MS_NMR Method: UHPLC-MS/MS or 1H-NMR Structure->MS_NMR Ehrlich Ehrlich's Reagent (Color diff: N1 vs C3) HPTLC->Ehrlich Derivatization

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of development (Screening vs. Quantification).

Diagram 2: UHPLC Method Development Workflow

HPLCWorkflow Sample Crude Sample Prep Dilution (MeOH:H2O) + Filtration (0.2µm) Sample->Prep Sep Gradient Separation Prep->Sep Column Column Selection: Phenyl-Hexyl Column->Sep Mobile Mobile Phase: 0.1% Formic Acid Mobile->Sep Det Detection Sep->Det Result Data Analysis Det->Result Iso1 Iso1 Result->Iso1 Peak 1 (Early) C3-Isomer Iso2 Iso2 Result->Iso2 Peak 2 (Late) N1-Isomer

Caption: Step-by-step workflow for the UHPLC separation of Indole-1-acetamide and Indole-3-acetamide.

References

  • PubChem. (2025).[1] 1H-Indole-3-acetamide Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024).[1] 1H-Indole-3-acetamide IR and Mass Spectra. National Institute of Standards and Technology.[3] [Link][1]

  • Maji, M., et al. (2022).[1][4] Regio-Selective C3- and N-Alkylation of Indolines in Water. Journal of Organic Chemistry. [Link][1]

  • SIELC Technologies. (2024).[1] Separation of Indole on Newcrom R1 HPLC column. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-. As drug development professionals, our commitment to safety extends beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-. As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, ensuring the protection of our personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Classification: A Precautionary Approach

Proper disposal begins with a thorough understanding of the potential hazards. Specific safety and toxicity data for 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- (CAS No. 163629-13-8) is not extensively documented in publicly available literature.[1] Therefore, we must adopt a conservative approach, inferring potential hazards from its structural motifs—the indole core and the acetamide group—and treating the compound as hazardous until proven otherwise.[2] This precautionary principle is the cornerstone of robust laboratory safety.

The indole moiety is found in compounds that can be harmful if swallowed, toxic upon skin contact, cause serious eye irritation, and exhibit high toxicity to aquatic life. Furthermore, the acetamide functional group is present in substances suspected of causing cancer.[3][4] Consequently, 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- must be handled as a substance with potential toxicity, irritant properties, and possible carcinogenicity. Under no circumstances should this chemical or its waste be disposed of down the sewer system or in regular trash .[5][6]

Chemical Identifier Data Source(s)
IUPAC Name N-benzyl-2-(2-methylindol-1-yl)acetamide[7]
CAS Number 163629-13-8[1]
Molecular Formula C₁₈H₁₈N₂O[1][7]
Molecular Weight 278.3 g/mol [1]

Immediate Safety and Handling Precautions

Before handling the compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[8] This creates a primary barrier of defense against potential exposure.

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as related indole compounds can be toxic upon absorption.
Eye Protection Safety goggles or a face shield.To protect against splashes that could cause serious eye irritation.[9]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[8]
Work Area Chemical fume hood or well-ventilated area.To minimize inhalation of any potential dusts or aerosols.[2]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe segregation, storage, and disposal of waste containing 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

Step 1: Waste Identification and Segregation

All waste streams containing this compound—including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper)—must be classified as hazardous chemical waste.[10]

  • Action: Designate a specific, dedicated hazardous waste container for all 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- waste.

  • Causality: This waste must be segregated from other chemical waste streams.[11] Mixing with incompatible materials, such as strong acids or oxidizers, could trigger unknown and potentially dangerous reactions.[5][12]

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and exposure.

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions (if compatible with the solvent).[10] The original product container can be an excellent choice.[8]

  • Causality: The container must be free of damage, have a secure, tight-fitting cap, and be kept closed at all times except when waste is being added.[6][8][13] This prevents the release of vapors and protects the contents from environmental factors.

Step 3: Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action: Immediately upon starting waste accumulation, affix a hazardous waste tag to the container.[13] The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- ". Do not use abbreviations.[14]

    • A clear statement of potential hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").

    • The date waste was first added to the container.

  • Causality: Clear, detailed labeling prevents accidental mixing of incompatible wastes and ensures the final disposal facility has accurate information for safe handling and processing.[5]

Step 4: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated area prior to pickup.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area.[10] This area should be located away from general lab traffic.

  • Causality: The storage area must be cool, dry, and well-ventilated.[5][10] Utilizing a secondary containment system, such as a chemical-resistant tray, is a best practice to contain any potential leaks.[6][13]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[2][9]

  • Causality: Professional waste disposal services are equipped to handle and process hazardous chemicals in a way that complies with federal, state, and local regulations, ensuring environmental protection.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-.

cluster_prep Preparation & Generation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify & Segregate Waste Stream ppe->segregate container Select Compatible Container segregate->container spill Spill Occurs segregate->spill if spill label_container Label Container Correctly 'Hazardous Waste' + Full Chemical Name container->label_container store Store Sealed Container in Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal end End of Lifecycle disposal->end contain_spill Contain with Inert Absorbent spill->contain_spill yes collect_spill Collect Waste into Hazardous Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Sources

Handling

Personal protective equipment for handling 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-

Executive Safety Summary Status: Novel Chemical Entity (NCE) / Research Chemical Default Hazard Classification: High Potency / Irritant (Assumption-Based) [1] 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Novel Chemical Entity (NCE) / Research Chemical Default Hazard Classification: High Potency / Irritant (Assumption-Based) [1]

1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- is a specialized indole derivative often used in high-throughput screening or medicinal chemistry optimization.[1] Unlike common reagents, specific toxicological data (LD50, carcinogenicity) for this exact isomer is sparse in public literature.[1]

The Core Directive: In the absence of comprehensive toxicological data, you must apply the Precautionary Principle . This compound must be handled as if it were a Potent Compound (OEB 3) until validated otherwise.[1] The primary risks are inhalation of particulates during weighing and dermal absorption when solubilized in organic carriers (DMSO/DMF).[1]

Hazard Identification & Risk Assessment

Because specific GHS data is limited, we derive the hazard profile from Structural Activity Relationships (SAR) of analogous N-substituted indoles and acetamides.[1]

Hazard CategoryLikely H-Statements (Inferred)Mechanism of Risk
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.[1]Indole acetamides are biologically active scaffolds; systemic absorption may modulate receptor activity (e.g., GPCRs).[1]
Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.[2]Organic amides and indoles can defat skin and irritate mucous membranes upon contact.
Sensitization H317: May cause an allergic skin reaction.Reactive intermediate potential; common in nitrogen-heterocycles.
Carcinogenicity H351: Suspected of causing cancer (Note: Acetamide core is a Group 2B carcinogen).[1]While the moiety is substituted, long-term exposure should be minimized strictly.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Control Band 3 (Potent/Toxic) handling.[1] Do not downgrade PPE without a specific risk assessment from your EHS officer.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95/P100 Respirator (if hood work is impossible).[1]The solid is likely a fine crystalline powder. Static charge can aerosolize particles during weighing. Inhalation is the fastest route to systemic toxicity.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166).Note: Safety glasses are insufficient for solubilized compounds.When dissolved in DMSO/DMF, the solution can splash. These solvents are "skin penetrants" that will carry the dissolved indole directly into the bloodstream via the eye.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min thickness).Outer: Standard Nitrile.Inner: Extended Cuff Nitrile (different color to spot tears).[1]Breakthrough Time: DMSO permeates standard nitrile in <10 mins. Double gloving creates a sacrificial layer, allowing time to change gloves upon contamination without skin contact.
Body Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe shoes.[1]Cotton lab coats absorb liquids, holding the toxicant against the skin. Tyvek provides a non-porous barrier against splashes.
Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling CAS 163629-13-8 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Risk_Solid Risk: Dust Inhalation Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption via Carrier Liquid->Risk_Liquid Control_Solid Engineering: Fume Hood PPE: N95 Backup + Single Nitrile Risk_Solid->Control_Solid Control_Liquid Engineering: Fume Hood PPE: Splash Goggles + Double Nitrile Risk_Liquid->Control_Liquid

Caption: Decision logic for PPE selection based on physical state and primary exposure vectors.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • The Hazard: Electrostatic forces often cause indole powders to "jump" or cling to spatulas, creating invisible dust.

  • Protocol:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

    • Containment: Perform all weighing inside a fume hood or a powder containment enclosure . Do not weigh on an open bench.

    • Technique: Use the "tare and tap" method. Do not pour. Use a micro-spatula to transfer small amounts to avoid aerosol generation.

    • Cleanup: Immediately wipe the balance area with a damp lint-free wipe (wet with 10% soap solution) to capture dust. Do not use compressed air.

B. Solubilization (Liquid State)
  • The Hazard: This compound is hydrophobic and requires organic solvents (DMSO, DMF, Methanol).[1] These solvents act as vehicles , dramatically increasing the rate of skin absorption.

  • Protocol:

    • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (PS) which may be dissolved by aggressive solvents.[1]

    • Add Solvent: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

    • Vortexing: Cap tightly before vortexing. Check the cap seal twice.

    • Syringe Transfer: If using needles, use Luer-Lock syringes to prevent needle pop-off. Avoid recapping needles.

Emergency Response & Disposal

Spill Management
  • Solid Spill:

    • Do NOT sweep (creates dust).[1]

    • Cover with wet paper towels (water or ethanol) to dampen.[1]

    • Scoop up damp material and place in a hazardous waste jar.

  • Solution Spill (DMSO/DMF):

    • Evacuate the immediate area if the spill is >100mL.

    • Absorb with vermiculite or specific organic spill pads.

    • Wash area: Clean surface with 1N NaOH (to degrade potential active amide bonds) followed by water.[1]

Disposal Workflow

Do not flush down the drain. This compound is an organic nitrogen heterocycle and poses environmental risks.

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Solid_Waste Solid (Gloves, Wipes, Powder) Type->Solid_Waste Liquid_Waste Liquid (Mother Liquor, Solutions) Type->Liquid_Waste Bin_Solid Bin: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid_Waste->Bin_Solid Bin_Liquid Bin: Halogenated/Non-Halogenated Organic (Tag: Contains Indoles) Liquid_Waste->Bin_Liquid Destruction High-Temp Incineration Bin_Solid->Destruction Bin_Liquid->Destruction

Caption: Segregation and disposal workflow ensuring zero environmental release.

References

  • BenchChem. (2025).[3] 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)- Product Specifications & CAS 163629-13-8.[1][4] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • PubChem. (2025).[5] Compound Summary: Indole-3-acetamide (Structural Analog Safety Data). National Library of Medicine. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
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